Azido-PEG9-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O11/c1-25(2,3)39-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-23-21-37-19-17-35-15-13-33-11-9-31-7-5-27-28-26/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZVYHQBKFTIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125969 | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-43-7 | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28-Nonaoxatriacontanoic acid, 30-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Azido-PEG9-Boc in Modern Bioconjugation and Drug Development
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Azido-PEG9-Boc has emerged as a critical chemical tool in the fields of bioconjugation and advanced drug development. This heterobifunctional linker, featuring an azide group, a nine-unit polyethylene glycol (PEG) chain, and a Boc-protected amine, offers a versatile platform for the precise construction of complex biomolecules. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves to connect distinct molecular entities with high efficiency and control.
Core Functionality: A Bridge Between Molecules
The utility of this compound stems from its two distinct reactive ends, enabling sequential and orthogonal conjugation strategies.
-
The Azide Terminus for "Click Chemistry": The terminal azide group (N₃) is primed for highly efficient and specific "click chemistry" reactions. These bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allow for the covalent linkage of the PEG chain to a molecule containing a corresponding alkyne group. This method is widely favored for its high yield, mild reaction conditions, and compatibility with a wide range of functional groups, making it ideal for use with sensitive biological molecules.
-
The Boc-Protected Amine for Amide Ligation: At the other end of the linker, a primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions to reveal a reactive amine. This newly exposed amine is then typically used to form a stable amide bond with a carboxylic acid on a second molecule of interest, such as an E3 ligase ligand in the context of PROTACs.
The nine-unit PEG spacer is a crucial component, imparting increased hydrophilicity to the final conjugate. This enhanced water solubility can improve the pharmacokinetic properties of the molecule, such as bioavailability and cell permeability, which are often challenges in drug development. The flexibility of the PEG chain also allows for optimal spatial orientation between the two conjugated molecules, which is critical for their biological function, such as the formation of a stable ternary complex in PROTAC-mediated protein degradation.
Application in PROTAC Synthesis
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker for this application.
A common synthetic strategy involves a two-stage process. First, the azide terminus of this compound is "clicked" onto an alkyne-functionalized ligand for the protein of interest. Following this, the Boc protecting group is removed, and the resulting amine is coupled with a carboxylic acid-functionalized E3 ligase ligand. This modular approach allows for the rapid synthesis and screening of a library of PROTACs with varying linkers to optimize for degradation efficiency.
Experimental Protocols
Below are generalized experimental protocols for the key reactions involving this compound. It is important to note that specific reaction conditions may need to be optimized for individual substrates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an azide-containing linker like this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or other copper-chelating ligand)
-
Appropriate buffer (e.g., phosphate buffer, Tris buffer)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of all reagents in a suitable solvent. For example, a 20 mM solution of CuSO₄ in water and a 100 mM solution of sodium ascorbate in water.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.2 to 1:2 molar ratio) in the chosen buffer.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ solution with the THPTA ligand solution.
-
Initiation of Reaction: Add the CuSO₄/ligand mixture to the reaction tube containing the alkyne and azide.
-
Reduction of Copper: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 12 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
Purification: Upon completion, the desired conjugate is purified from the reaction mixture using techniques such as preparative HPLC or size-exclusion chromatography.
| Parameter | Typical Value |
| Reactant Concentration | 1-10 mM |
| Molar Ratio (Alkyne:Azide) | 1:1.2 to 1:2 |
| Copper Catalyst | 0.1-1 mol% |
| Reducing Agent | 5-10 mol% |
| Solvent | Aqueous buffer with co-solvent (e.g., DMSO) |
| Temperature | Room Temperature |
| Reaction Time | 1-12 hours |
Boc Deprotection and Amide Coupling
This two-step protocol describes the removal of the Boc protecting group followed by the formation of an amide bond.
Step 1: Boc Deprotection
Materials:
-
Boc-protected amine-PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in a mixture of DCM and TFA (typically a 1:1 ratio).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting amine will be a TFA salt.
Step 2: Amide Coupling
Materials:
-
Amine-PEG conjugate (as TFA salt)
-
Carboxylic acid-functionalized molecule
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized molecule and the coupling agent (e.g., HATU, 1.2 equivalents) in the anhydrous solvent. Add the base (e.g., DIPEA, 2-3 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction: Add the amine-PEG conjugate to the activated carboxylic acid solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by LC-MS or HPLC.
-
Purification: Once the reaction is complete, the final product is purified by preparative HPLC.
| Parameter | Typical Value |
| Reactant Concentration | 10-50 mM |
| Molar Ratio (Amine:Carboxylic Acid) | 1:1.1 |
| Coupling Agent | 1.2 equivalents |
| Base | 2-3 equivalents |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow for the synthesis of a PROTAC using this compound.
Caption: Synthetic workflow for PROTAC synthesis using this compound.
Caption: PROTAC mechanism of action.
An In-depth Technical Guide to Azido-PEG9-Boc: Structure, Function, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG9-Boc, a heterobifunctional linker critical to advancing modern bioconjugation and drug development. We will delve into its core structure, the roles of its functional groups, and its applications, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols for its use and presents quantitative data in a clear, tabular format to support researchers in their work.
Core Structure and Functional Groups
This compound is a versatile chemical linker characterized by three primary components: an azide group, a polyethylene glycol (PEG) chain of nine ethylene glycol units, and a Boc-protected amine.
-
Azide Group (-N₃): This functional group is a cornerstone of "click chemistry," a set of biocompatible, highly efficient, and specific reactions. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[1][] Its high selectivity and stability under most biological conditions make it an ideal tool for bioconjugation.[3]
-
Polyethylene Glycol (PEG) Spacer (- (OCH₂CH₂)₉ -): The nine-unit PEG chain imparts several advantageous properties. Its hydrophilic nature enhances the solubility of the molecule and any resulting conjugates in aqueous media, which is often a challenge for complex biomolecules.[4] The PEG spacer also provides a flexible linker of a defined length, allowing for optimal spatial orientation between conjugated molecules, a critical factor in applications such as PROTAC design.[4]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[5] It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[5][6] This allows for a controlled, stepwise approach to synthesis, where the amine can be deprotected at a specific point to react with another molecule, such as an E3 ligase ligand in PROTAC synthesis.[5]
Physicochemical and Quantitative Data
The properties of this compound and related compounds are summarized in the table below. Note that while "this compound" is a commonly used name, the exact molecular weight and formula can vary slightly based on the specific linker structure (e.g., presence of an amide group). The data for "Azido-PEG9-t-butyl ester" from PubChem is considered a direct synonym.
| Property | Azido-PEG9-t-butyl ester | t-Boc-N-amido-PEG9-azide | Azido-PEG9-amine | Azido-PEG9-acid |
| Synonyms | This compound | - | Amino-PEG9-azide | - |
| Molecular Formula | C₂₅H₄₉N₃O₁₁ | - | C₂₀H₄₂N₄O₉ | - |
| Molecular Weight | 567.7 g/mol | 582.7 g/mol | 482.6 g/mol | 511.6 g/mol |
| Purity | - | >96% | >98% | >98% |
| Solubility | - | Water, DMSO, DMF, DCM | Water, DMSO, DMF, DCM | - |
| CAS Number | 1818294-43-7 | - | 1207714-69-9 | 1670249-37-2 |
Experimental Protocols
The utility of this compound lies in the selective reactivity of its functional groups. The following protocols provide detailed methodologies for the key reactions involving this linker.
Boc Deprotection of the Amine Group
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger such as triisopropylsilane (TIS)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected Azido-PEG9-PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[7]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of this compound and an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
(Optional) Copper-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the alkyne-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of this compound in the chosen reaction solvent.[8]
-
If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).[8]
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[8]
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by a freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[8]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free "click" reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer.
-
Add a 2- to 5-fold molar excess of this compound (dissolved in a minimal amount of a water-miscible organic solvent like DMSO if necessary).[9]
-
Incubate the reaction at room temperature for 1-4 hours.[9]
-
Monitor the reaction progress by LC-MS.
-
The resulting conjugate can be purified using size-exclusion chromatography (SEC) or dialysis to remove excess linker.[9]
Application in PROTAC Synthesis: A Workflow
This compound is extensively used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The modular nature of this compound is ideal for the stepwise construction of these complex molecules.
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
This workflow begins with the deprotection of the Boc group on this compound to reveal the primary amine. This amine is then coupled to a carboxylic acid group on an E3 ligase ligand via standard amide bond formation. The resulting intermediate, which now contains the azide functionality, is then reacted with an alkyne-modified ligand for the target protein using either CuAAC or SPAAC. The final product is the PROTAC molecule, which links the two ligands via the PEG spacer.
Conclusion
This compound is a highly versatile and valuable tool in the field of bioconjugation and drug development. Its well-defined structure, featuring a reactive azide, a solubilizing PEG spacer, and a protected amine, allows for the controlled and efficient synthesis of complex biomolecules. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize this compound in their efforts to develop novel therapeutics and research tools, particularly in the exciting and rapidly advancing area of targeted protein degradation with PROTACs.
References
- 1. Protocols | BroadPharm [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Azido-PEG9-Boc Linker: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Azido-PEG9-Boc linker, a versatile heterobifunctional molecule widely employed in bioconjugation, drug delivery, and the synthesis of complex therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, core applications, and provides detailed experimental protocols for its use.
Core Properties of this compound Linker
The this compound linker, systematically named t-Boc-N-amido-PEG9-azide, is a polyethylene glycol (PEG) derivative containing three key functional components: a terminal azide group (N₃), a nine-unit polyethylene glycol spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture provides a powerful tool for the modular assembly of complex biomolecules.
The azide group serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] These reactions are known for their high efficiency, selectivity, and biocompatibility.[3][4] The PEG9 spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting conjugates.[5] The Boc protecting group allows for orthogonal conjugation strategies, where the azide can be reacted first, followed by the deprotection of the amine for a subsequent conjugation step under acidic conditions.[3][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for t-Boc-N-amido-PEG9-azide, compiled from various commercial suppliers. It is important to note that minor variations in molecular weight and formula may exist due to the nature of PEG synthesis or the presence of different end groups.
| Property | Value | Source(s) |
| Systematic Name | t-Boc-N-amido-PEG9-azide | [7][8] |
| Molecular Formula | C₂₅H₅₀N₄O₁₁ | [9] |
| Molecular Weight | ~582.69 g/mol | [7] |
| Purity | ≥95% | [7][8] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM) and water | [10][] |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
Key Applications in Research and Drug Development
The unique trifunctional nature of the this compound linker makes it a valuable tool in a variety of applications:
-
PROTAC Synthesis: This linker is extensively used in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][5][12] The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase, and its length and flexibility are critical for the formation of a productive ternary complex.[12]
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs, reduce aggregation, and prolong their circulation half-life.[13]
-
Bioconjugation: The azide and protected amine functionalities allow for the sequential and site-specific attachment of different molecules, such as fluorescent dyes, peptides, or small molecule drugs, to proteins and other biomolecules.[14]
-
Surface Modification: The linker can be used to functionalize surfaces to improve biocompatibility or to attach specific ligands for cell targeting or biosensor applications.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments involving the this compound linker. These protocols are based on established procedures for similar PEG linkers and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule to the this compound linker.
Materials:
-
t-Boc-N-amido-PEG9-azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of t-Boc-N-amido-PEG9-azide in the chosen solvent in a reaction vessel.
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[15]
-
-
Initiation of the Reaction:
-
Add the copper catalyst. This is typically done by adding the CuSO₄ solution (e.g., 0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.5 equivalents).[15] If a ligand is used, it should be added before the copper sulfate.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final conjugate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN) functionalized molecule to the this compound linker.
Materials:
-
t-Boc-N-amido-PEG9-azide
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Solvent (e.g., DMSO, PBS for biological applications)
Procedure:
-
Reactant Preparation:
-
Dissolve the t-Boc-N-amido-PEG9-azide and the strained alkyne in a suitable solvent. For biological applications, this is often performed in aqueous buffers like PBS.[14]
-
-
Reaction:
-
Monitoring and Purification:
-
Monitor the reaction by LC-MS.
-
Purify the conjugate using appropriate chromatographic techniques such as size-exclusion chromatography or reverse-phase HPLC, especially for biomolecule conjugates.
-
Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
Procedure:
-
Dissolution:
-
Acid Treatment:
-
Work-up:
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[18]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.[18]
-
Visualizations
Logical Relationship of this compound Linker Components
Caption: Functional components of the this compound linker.
Experimental Workflow for Bioconjugation
Caption: Sequential bioconjugation workflow using this compound.
PROTAC Signaling Pathway
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization | MDPI [mdpi.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. glycomindsynth.com [glycomindsynth.com]
- 10. broadpharm.com [broadpharm.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Strategic Role of Azido-PEG9-Boc in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The design of these heterobifunctional molecules, which consist of a POI ligand and an E3 ubiquitin ligase ligand joined by a chemical linker, is a complex process where the linker plays a pivotal role. This technical guide focuses on the application of Azido-PEG9-Boc, a heterobifunctional polyethylene glycol (PEG) linker, in the development of PROTACs. We will delve into the core principles of PEG linkers in PROTAC design, provide detailed experimental protocols for the incorporation of this compound, and present a framework for evaluating the efficacy of the resulting PROTACs.
Introduction: The Critical Role of the Linker in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The chemical linker that connects the two ligands is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's success.[2] These properties directly influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC molecule, such as solubility and cell permeability.[3]
Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers.[4] Their inherent hydrophilicity can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules, a crucial factor for bioavailability.[5] Furthermore, the flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[5]
This compound: A Versatile Tool for PROTAC Synthesis
This compound is a heterobifunctional linker that offers several advantages for PROTAC development. It consists of a nine-unit polyethylene glycol chain, providing a defined length and flexibility. The two ends of the linker are functionalized with an azide group and a Boc-protected amine, respectively.
-
The Azide Group for "Click Chemistry": The azide moiety is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[6] This allows for the straightforward and high-yielding conjugation of the linker to a POI or E3 ligase ligand that has been functionalized with an alkyne group.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under various reaction conditions and its facile removal under acidic conditions make it ideal for multi-step PROTAC synthesis. This allows for the sequential attachment of the two ligands to the linker.
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while a linker that is too long can result in reduced potency. The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.
While specific quantitative data for a PEG9 linker is highly dependent on the specific PROTAC system, the following table summarizes representative data from the literature, illustrating the general principle of how PEG linker length can impact the degradation efficiency of PROTACs, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, and a higher Dmax value indicates greater efficacy.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG2 | 50 | >95 | [Fictionalized Data] |
| BRD4 | PEG4 | 15 | >95 | [Fictionalized Data] |
| BRD4 | PEG6 | 25 | >90 | [Fictionalized Data] |
| BRD4 | PEG9 | [To be determined empirically] | [To be determined empirically] | |
| BTK | PEG4 | ~20 | ~90 | [Fictionalized Data] |
| BTK | PEG8 | ~5 | >95 | [Fictionalized Data] |
| BTK | PEG12 | ~30 | ~85 | [Fictionalized Data] |
Note: This table is a composite representation based on trends observed in PROTAC literature and does not represent data from a single study. The performance of a PEG9 linker would need to be experimentally determined for each specific PROTAC.
Experimental Protocols
The following section provides detailed, generalized protocols for the synthesis of a PROTAC using this compound. These protocols assume the availability of an alkyne-functionalized E3 ligase ligand and a POI ligand with a suitable functional group for amide coupling (e.g., a carboxylic acid).
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of this compound to an alkyne-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a mixture of DMF and water, or DMSO)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of the copper catalyst. For example, a 10 mM solution can be prepared by mixing equal volumes of a 20 mM CuSO₄ solution and a 20 mM THPTA solution.
-
To the solution of the alkyne and azide, add the copper catalyst solution (typically 0.1 equivalents of copper).
-
Add the sodium ascorbate solution (typically 1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature for 12-24 hours, or heat using a microwave reactor to accelerate the reaction.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the resulting Boc-protected E3 ligase-linker conjugate by flash column chromatography.
Step 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the terminal amine.
Materials:
-
Boc-protected E3 ligase-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected E3 ligase-linker conjugate in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-E3 ligase-linker conjugate. This is often used in the next step without further purification.
Step 3: Amide Coupling to the POI Ligand
This protocol describes the final step of coupling the deprotected linker-E3 ligase conjugate to a POI ligand containing a carboxylic acid.
Materials:
-
Amine-E3 ligase-linker conjugate
-
POI ligand with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the POI ligand with a carboxylic acid moiety (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected amine-E3 ligase-linker conjugate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
Step 4: Evaluation of PROTAC Efficacy - Western Blotting
This protocol is used to determine the degradation of the target protein after treatment with the synthesized PROTAC and to calculate the DC50 and Dmax values.
Materials:
-
Synthesized PROTAC
-
Appropriate cell line expressing the target protein
-
Cell culture medium and supplements
-
DMSO (for PROTAC stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
References
An In-depth Technical Guide to Bifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bifunctional polyethylene glycol (PEG) linkers, essential tools in modern bioconjugation, drug delivery, and diagnostics. Bifunctional PEG linkers are polymers of ethylene glycol that possess reactive functional groups at both ends, enabling the covalent linkage of two different molecules. Their inherent properties—biocompatibility, hydrophilicity, and non-immunogenicity—make them ideal for enhancing the therapeutic properties of biomolecules.
Core Concepts of Bifunctional PEG Linkers
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and non-immunogenic polymer. When used as a linker, it can improve the solubility and stability of conjugated molecules, such as proteins, peptides, and small molecule drugs. The process of attaching PEG chains to a molecule, known as PEGylation, can also increase the hydrodynamic volume of the conjugate, thereby extending its circulation half-life by reducing renal clearance.
Bifunctional PEG linkers are classified based on the nature of their terminal functional groups:
-
Homobifunctional PEG Linkers: These possess identical reactive groups at both ends and are primarily used for crosslinking identical molecules or for polymerization.
-
Heterobifunctional PEG Linkers: These feature two different reactive groups, allowing for the controlled and sequential conjugation of two distinct molecules. This specificity is crucial in complex applications like the development of antibody-drug conjugates (ADCs).
PEG linkers can also be categorized by their molecular weight distribution:
-
Monodispersed PEG: Consists of a single, precisely defined molecular weight and structure.[1]
-
Polydispersed PEG: A mixture of PEG chains with varying lengths, characterized by an average molecular weight.[1]
Physicochemical Properties of Bifunctional PEG Linkers
The choice of a bifunctional PEG linker is dictated by the specific application, requiring careful consideration of its physicochemical properties. Key parameters include the type of functional groups, molecular weight, and linker length.
| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | PEG Units (n) | Linker Length (Å) |
| Homobifunctional | |||||
| NHS-PEG-NHS | N-Hydroxysuccinimide | N-Hydroxysuccinimide | 2,000 | 45 | ~177 |
| 3,400 | 77 | ~301 | |||
| 5,000 | 113 | ~441 | |||
| Maleimide-PEG-Maleimide | Maleimide | Maleimide | 2,000 | 45 | ~177 |
| 3,400 | 77 | ~301 | |||
| 5,000 | 113 | ~441 | |||
| Heterobifunctional | |||||
| NHS-PEG-Maleimide | N-Hydroxysuccinimide | Maleimide | 2,000 | 45 | ~177 |
| 3,400 | 77 | ~301 | |||
| 5,000 | 113 | ~441 | |||
| Azide-PEG-NHS Ester | Azide | N-Hydroxysuccinimide | 588.6 | 12 | ~47 |
| Alkyne-PEG-NHS Ester | Alkyne | N-Hydroxysuccinimide | 500 | 8 | ~31 |
| COOH-PEG-Maleimide | Carboxyl | Maleimide | 2,000 | 45 | ~177 |
Note: Linker length is an approximation and can vary based on the conformation of the PEG chain.
Key Applications of Bifunctional PEG Linkers
Bifunctional PEG linkers are integral to a wide range of biomedical applications, from targeted drug delivery to the development of advanced diagnostic tools.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload. The PEG component enhances the solubility and stability of the ADC, and can influence its pharmacokinetic profile.
Mechanism of Action of an Antibody-Drug Conjugate:
Caption: Mechanism of action of an antibody-drug conjugate (ADC).
Protein and Peptide PEGylation
PEGylation of therapeutic proteins and peptides can significantly improve their pharmacokinetic and pharmacodynamic properties. Bifunctional PEGs can be used to create PEGylated dimers or to attach other functional molecules. This modification can lead to a longer half-life, reduced immunogenicity, and improved stability.
Nanoparticle Functionalization
Bifunctional PEG linkers are used to modify the surface of nanoparticles, such as liposomes and polymeric micelles, for drug delivery applications. One end of the PEG linker is attached to the nanoparticle surface, while the other end can be conjugated to a targeting ligand (e.g., an antibody or peptide) to facilitate selective delivery to diseased tissues.
Hydrogel Formation
Multi-arm or branched PEG linkers with reactive functional groups at the end of each arm can be used to form hydrogels through crosslinking reactions. These hydrogels are highly biocompatible and have tunable mechanical properties, making them suitable for applications in tissue engineering, regenerative medicine, and controlled drug release.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving bifunctional PEG linkers.
Protein Conjugation with NHS-Ester Functionalized PEG
This protocol describes the conjugation of a protein to an N-Hydroxysuccinimide (NHS) ester-functionalized PEG linker. NHS esters react with primary amines (e.g., on lysine residues and the N-terminus of proteins) to form stable amide bonds.
Experimental Workflow for NHS-Ester PEGylation:
Caption: Experimental workflow for protein PEGylation with an NHS-ester functionalized PEG.
Materials:
-
Protein of interest
-
NHS-ester functionalized PEG linker
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
-
Analytical instruments (e.g., SDS-PAGE, SEC-MALS, Mass Spectrometer)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
NHS-PEG Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. NHS esters are susceptible to hydrolysis, so stock solutions should not be stored.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: (Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS-ester PEG.
-
Purification: Remove unreacted PEG and byproducts from the PEGylated protein using SEC or dialysis.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and purity using SDS-PAGE, SEC-MALS, and mass spectrometry.
Protein Conjugation with Maleimide Functionalized PEG
This protocol details the conjugation of a protein containing a free sulfhydryl group (cysteine) to a maleimide-functionalized PEG linker. The maleimide group reacts specifically with thiols to form a stable thioether bond.
Materials:
-
Protein with a free cysteine residue
-
Maleimide-functionalized PEG linker
-
Thiol-free buffer (e.g., PBS with EDTA), pH 6.5-7.5
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Purification and analytical equipment as described in the NHS-ester protocol.
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. If DTT is used, it must be removed before adding the maleimide-PEG.
-
Maleimide-PEG Preparation: Dissolve the maleimide-PEG in the reaction buffer to a stock concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.[2] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[2]
-
Purification and Characterization: Purify and characterize the PEGylated protein as described in the NHS-ester protocol.
Purification of Antibody-Drug Conjugates
The purification of ADCs is a critical step to remove unconjugated antibody, free drug-linker, and aggregates. Hydrophobic Interaction Chromatography (HIC) is a common method used for this purpose.
Procedure for HIC Purification of ADCs:
-
Column Equilibration: Equilibrate the HIC column with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[3]
-
Sample Loading: Adjust the ADC sample to the same high-salt concentration as the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the ADC using a decreasing salt gradient. The different drug-to-antibody ratio (DAR) species will elute at different salt concentrations due to their varying hydrophobicity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by methods such as UV-Vis spectroscopy and mass spectrometry to identify the fractions containing the desired ADC species.
Characterization of PEGylated Proteins by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute characterization of PEGylated proteins without the need for column calibration.
Procedure for SEC-MALS Analysis:
-
System Setup: An SEC system is coupled with a MALS detector, a UV detector, and a differential refractive index (dRI) detector.[4]
-
Mobile Phase: Use a filtered and degassed mobile phase appropriate for the protein and SEC column (e.g., PBS).[4]
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.[4]
-
Injection and Separation: Inject the sample onto the SEC column to separate the components based on their hydrodynamic volume.
-
Data Acquisition and Analysis: Data from all three detectors are collected simultaneously. The UV detector measures the protein concentration, the dRI detector measures the total concentration of protein and PEG, and the MALS detector measures the light scattered by the molecules. Specialized software is used to calculate the molar mass of the protein and the attached PEG for each eluting species, allowing for the determination of the degree of PEGylation and the quantification of any aggregates.[4]
Quantitative Data on Experimental Conditions
The optimal conditions for PEGylation reactions can vary depending on the specific protein and PEG linker used. The following table summarizes typical reaction parameters.
| Parameter | NHS-Ester PEGylation | Maleimide PEGylation |
| Reactant Molar Ratio (PEG:Protein) | 5:1 to 50:1 | 10:1 to 20:1 |
| Reaction pH | 7.2 - 9.0[5] | 6.5 - 7.5[5] |
| Temperature | 4°C or Room Temperature | 4°C or Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 2 - 4 hours or overnight |
| Buffer Composition | Amine-free (e.g., PBS) | Thiol-free (e.g., PBS with EDTA) |
Logical Relationships in Bifunctional PEG Linker Technology
The selection and application of bifunctional PEG linkers involve a series of logical relationships that ultimately determine the success of the bioconjugation strategy.
Caption: Logical relationships in bifunctional PEG linker technology.
This guide provides a foundational understanding of bifunctional PEG linkers, their properties, applications, and the experimental considerations for their use. For specific applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to Azido-PEG9-Boc for Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the success of novel drug modalities. Among these, Azido-PEG9-Boc has emerged as a versatile and highly valuable heterobifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in bioconjugation, and its role in mediating targeted protein degradation.
Polyethylene glycol (PEG) linkers are widely employed in drug development to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. The PEG9 spacer in this compound offers a discrete length that provides flexibility and optimal spatial orientation between conjugated molecules, which is crucial for facilitating interactions in complex biological systems.[2] This guide will delve into the practical applications of this compound, with a focus on its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and the subsequent deprotection of the Boc (tert-butyloxycarbonyl) group to reveal a primary amine for further functionalization.
Physicochemical Properties and Quantitative Data
This compound is characterized by its defined molecular weight and high purity, which are critical for reproducible and well-defined bioconjugation outcomes. While specific experimental data on the bioconjugation efficiency and stability of this compound are not extensively published, the data presented below are representative of similar PEGylated molecules and are intended to provide a general reference for experimental planning.
| Property | Value | Source |
| Molecular Formula | C25H49N3O11 | [Vendor Data] |
| Molecular Weight | 567.67 g/mol | [Vendor Data] |
| Purity | Typically >95% | [Vendor Data] |
| Appearance | Colorless to pale yellow oil or liquid | [Vendor Data] |
| Solubility | Soluble in DMSO, DMF, DCM, and other organic solvents | [General Knowledge] |
| Click Chemistry Rate Constant (representative for azido-PEG derivatives) | 10 to 10^4 M⁻¹s⁻¹ (for CuAAC) | [3][4] |
| Boc Deprotection Efficiency (representative) | >95% (under acidic conditions) | [5][6] |
| Stability | Stable under physiological conditions (pH 7.4) | [7] |
Note: "Vendor Data" refers to typical specifications provided by chemical suppliers. The click chemistry rate constant and Boc deprotection efficiency are based on data for similar azido-PEG and Boc-protected amine compounds, respectively, and may vary depending on the specific reaction conditions.
Core Applications in Bioconjugation: PROTAC Synthesis
The primary application of this compound is in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[] The this compound linker serves as the crucial bridge connecting the POI-binding ligand and the E3 ligase-binding ligand.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a convergent approach where the POI ligand and E3 ligase ligand are functionalized separately and then joined by the linker.
Caption: A typical experimental workflow for the synthesis of a PROTAC using this compound.
Detailed Experimental Protocols
The following protocols are adapted from general procedures for bioconjugation reactions and should be optimized for specific substrates and experimental conditions.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, Azido-PEG9-NH2, which can then be coupled to a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.
-
Add TFA (10-20 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the remaining acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azido-PEG9-NH2. The product is often used in the next step without further purification.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the azide-functionalized E3 ligase-linker with an alkyne-functionalized POI ligand.
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase-linker conjugate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional but recommended)
-
Solvent system (e.g., t-BuOH/H₂O, DMSO, or DMF)
-
Nitrogen or Argon source
-
Reaction vial
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase-linker conjugate (1-1.2 equivalents) in the chosen solvent system in a reaction vial.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1-0.5 equivalents) and, if used, the stabilizing ligand (e.g., THPTA, 1 equivalent relative to CuSO₄) in water.
-
Add the CuSO₄ solution (and ligand) to the reaction mixture, followed by the sodium ascorbate solution.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the crude PROTAC can be purified by preparative HPLC or flash column chromatography.
Protocol 3: Purification and Analysis of the Final PROTAC
Purification:
-
Preparative Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying PROTACs. A C18 column with a water/acetonitrile gradient containing a small amount of TFA or formic acid is typically used. Fractions are collected and analyzed by LC-MS to identify those containing the pure product.
-
Flash Column Chromatography: For less polar PROTACs, silica gel chromatography with a gradient of ethyl acetate in hexanes or DCM in methanol can be effective.
Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final PROTAC and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final PROTAC molecule.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, coupled with the robust and efficient chemistries it enables, makes it an ideal linker for the construction of complex bioconjugates, most notably PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the synthesis of next-generation targeted therapeutics. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity of the final product. The continued development and application of such precisely engineered linkers will undoubtedly fuel further innovation in the field of targeted protein degradation and beyond.
References
- 1. azido peg9 boc — TargetMol Chemicals [targetmol.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
The Azide Group in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and drug discovery. At the heart of this powerful chemical philosophy lies the azide functional group, a small, energetic, and uniquely reactive moiety. This technical guide provides a comprehensive exploration of the azide group's central role in the most prominent click reaction, the azide-alkyne cycloaddition, offering insights into its properties, reactivity, and practical application.
The Azide Functional Group: Properties and Safety Considerations
The azide group (–N₃) is a linear, 1,3-dipole that is relatively small and, importantly, bioorthogonal, meaning it does not typically react with biological molecules, making it an ideal chemical handle for biological systems. Organic azides are versatile intermediates in organic synthesis.[1]
However, the high nitrogen content of azides renders them energetic compounds.[2] Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction.[2] Therefore, stringent safety precautions are paramount.
Stability Guidelines for Organic Azides:
-
Carbon to Nitrogen Ratio (C/N): A generally accepted rule for safely handling organic azides is that the number of carbon atoms should be equal to or greater than the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 can be synthesized in small quantities but should be used immediately or stored at low temperatures (-18°C) in the dark and at concentrations not exceeding 1 M.[2]
-
Rule of Six: This rule suggests that for an organic azide to be relatively safe, there should be at least six carbon atoms for each azide group.[2]
-
Incompatible Materials: Azides should never be mixed with strong acids, which can form the highly toxic and explosive hydrazoic acid.[2] Contact with heavy metals like copper, lead, and mercury must be avoided to prevent the formation of extremely sensitive heavy metal azides.[2] Halogenated solvents such as dichloromethane and chloroform are also to be avoided as they can form explosive di- and tri-azidomethane.[2]
The Cornerstone of Click Chemistry: Azide-Alkyne Cycloadditions
The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[3] This reaction can be performed in two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted triazole isomer.[4] The copper(I) catalyst accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction, allowing it to proceed rapidly at room temperature and in aqueous conditions.[5] This has made it an invaluable tool in drug discovery, bioconjugation, and materials science.[4]
Quantitative Data: CuAAC Reaction Yields
The CuAAC reaction is known for its high yields across a wide range of substrates. The following table provides a summary of reported yields for the reaction between various azides and alkynes.
| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | >99 | [6] |
| Benzyl Azide | 1-Hexyne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 h | >99 | [7] |
| Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 30 min | 95 | [7] |
| 2-Azidoethane-1-sulfonylfluoride | 4-Ethynyltoluene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 12 h | 92 | [8] |
| 4-Azidomethyl-7-methoxycoumarin | mPEG-alkyne | Cu Wire/PMDTA | Toluene | 48 h | 91.92 | [9] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[10] This reaction utilizes a cyclooctyne, a strained cyclic alkyne, which reacts spontaneously with azides without the need for a catalyst.[10] The relief of ring strain provides the driving force for the reaction.[10]
Quantitative Data: SPAAC Reaction Rates
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The table below compares the second-order rate constants of common cyclooctynes with benzyl azide.
| Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| DIBO (Dibenzocyclooctyne) | ~0.3 - 0.7 | [11] |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | [11] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | [11] |
| DIBAC (Dibenzoazacyclooctyne) | 1.2 x 10⁻³ | [12] |
Stability of the Triazole Product
The 1,2,3-triazole ring formed through azide-alkyne cycloaddition is exceptionally stable. It is resistant to hydrolysis, oxidation, and reduction, and is generally stable under a wide range of chemical and biological conditions.[13][14] This stability makes the triazole an excellent linker in drug development and bioconjugation. Both 1,4- and 1,5-disubstituted 1,2,3-triazoles are thermally stable, with decomposition temperatures often above 200°C, depending on the substituents.[15][16] The 1,2,4-triazole isomer has been shown to have a higher energy barrier for its primary decomposition pathway compared to the 1,2,3-triazole, suggesting greater thermal stability.[15]
Experimental Protocols
Synthesis of Benzyl Azide
This protocol describes the synthesis of benzyl azide from benzyl bromide via an Sₙ2 reaction.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in DMSO.
-
To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Allow the reaction mixture to stir overnight at ambient temperature.[17]
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x volume of the aqueous layer).[17]
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzyl azide as a clear oil.[17]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general method for the CuAAC reaction using CuSO₄/sodium ascorbate as the catalyst system and THPTA as a stabilizing ligand, suitable for bioconjugation.[11]
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.5 equivalents) in the reaction buffer.
-
Add the THPTA stock solution to the reaction mixture.
-
Add the CuSO₄ stock solution. The final concentration of CuSO₄ is typically 50-250 µM, with a CuSO₄:THPTA ratio of 1:5.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (final concentration typically 2.5-5 mM).
-
Vortex the mixture briefly.
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[11]
-
The product can then be purified by standard methods such as size-exclusion chromatography or HPLC.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for labeling an azide-modified protein with a DBCO-PEG conjugate.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG reagent
-
Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the DBCO-PEG reagent in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the DBCO-PEG stock solution to the protein solution to achieve a 2- to 10-fold molar excess. The final DMSO concentration should be kept below 20%.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purify the resulting conjugate to remove unreacted DBCO-PEG reagent using size-exclusion chromatography.
Applications in Visualizing Signaling Pathways
Click chemistry, particularly SPAAC, has become an indispensable tool for studying complex biological processes without perturbing the system.
Mapping Protein O-GlcNAcylation
O-GlcNAcylation is a dynamic post-translational modification involved in numerous signaling pathways. Click chemistry allows for the metabolic labeling and subsequent identification of O-GlcNAcylated proteins.[15] Cells are fed with an azide-modified sugar (e.g., Ac₄GalNAz), which is incorporated into proteins. The azido-proteins can then be reacted with an alkyne-bearing reporter tag (e.g., a biotin-alkyne for enrichment or a fluorescent-alkyne for imaging) via CuAAC or SPAAC.[15]
Visualizing Phospholipase D (PLD) Signaling
Phospholipase D (PLD) is an enzyme that produces the lipid second messenger phosphatidic acid (PA). The IMPACT (Imaging PLD Activity with Clickable Alcohols via Transphosphatidylation) technique uses click chemistry to visualize PLD activity in real-time. Cells are treated with an azide-containing alcohol, which acts as a substrate for PLD, leading to the formation of an azide-tagged phosphatidyl alcohol reporter. This reporter is then visualized by a SPAAC reaction with a fluorescent cyclooctyne.
Conclusion
The azide group, with its unique combination of small size, bioorthogonality, and high reactivity in cycloaddition reactions, remains a cornerstone of click chemistry. Its application in both CuAAC and SPAAC has provided researchers, particularly in the fields of chemical biology and drug development, with a robust and versatile toolkit for molecular synthesis, bioconjugation, and the study of complex biological systems. A thorough understanding of its properties, the nuances of the associated click reactions, and strict adherence to safety protocols are essential for harnessing the full potential of this remarkable functional group.
References
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.uniupo.it [research.uniupo.it]
- 7. vectorlabs.com [vectorlabs.com]
- 8. confluore.com.cn [confluore.com.cn]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.wiki [static.igem.wiki]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. axispharm.com [axispharm.com]
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals.[1] Its widespread adoption is a testament to its unique stability under a range of conditions and, crucially, its facile removal under mild acidic conditions. This technical guide delves into the discovery, development, and application of the Boc group, providing a comprehensive resource for researchers, scientists, and drug development professionals. It covers the fundamental chemical principles, detailed reaction mechanisms, standardized experimental protocols, and a quantitative analysis of its application, underscoring its indispensable role in the art of chemical synthesis.
Core Function and Chemical Principles
The primary role of the Boc group is to reversibly mask the amine functionality, most notably the α-amino group of an amino acid.[2] This protection is critical to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds, thereby ensuring the sequential and controlled elongation of the peptide chain.[2] The Boc group is characterized by its stability under neutral and basic conditions, as well as its resistance to many nucleophiles and catalytic hydrogenation.[3][4] However, its key feature is its lability under acidic conditions, which allows for its selective removal without disturbing other acid-sensitive protecting groups, a concept known as orthogonality.[3][4][5]
The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[6][7][8] The deprotection, or cleavage, of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][9][10]
Reaction Mechanisms
Boc Protection of Amines
The protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[4][6]
Acid-Catalyzed Boc Deprotection
The most common method for Boc deprotection relies on acidic conditions.[3] The reaction is initiated by the protonation of the carbamate oxygen by an acid. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can fragment to isobutylene.[3]
Orthogonal Protection Strategies
The true power of the Boc group is realized when it is used in concert with other "orthogonal" protecting groups.[5] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[5] This allows for the sequential deprotection and reaction of different functional groups within the same molecule, a critical requirement for the synthesis of complex molecules such as peptides. The acid-labile Boc group forms an orthogonal pair with groups that are removed under different conditions, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines
Objective: To protect a primary or secondary amine using di-tert-butyl dicarbonate.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)[6]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a water-acetone mixture)[6][7]
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate, or 4-Dimethylaminopyridine (DMAP)) (optional, depending on the method)[7]
-
Standard laboratory glassware
Procedure:
-
Dissolve or suspend the amine substrate in the chosen solvent in a round-bottom flask.[6]
-
Add di-tert-butyl dicarbonate to the mixture.[6] If a base is used, it can be added at this stage.
-
Stir the reaction mixture vigorously at room temperature.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.[6]
-
Upon completion, quench the reaction by adding water.[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
If necessary, purify the crude product by column chromatography.[6]
Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection
Objective: To deprotect a Boc-protected amine using acidic conditions.
Materials:
-
Boc-protected amine
-
Acidic reagent (e.g., Trifluoroacetic acid (TFA) in DCM, or 4M HCl in 1,4-dioxane)[3]
-
Solvent (e.g., Dichloromethane (DCM), 1,4-dioxane, or ethyl acetate)[3]
-
Diethyl ether (for precipitation)
-
Saturated aqueous sodium bicarbonate solution (for neutralization)
-
Standard laboratory glassware
Procedure using TFA in DCM:
-
Dissolve the Boc-protected amine in DCM.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Procedure using HCl in 1,4-Dioxane:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[3]
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]
Quantitative Data Summary
The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize typical quantitative data.
Table 1: Boc Protection of Various Amines
| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Primary Aliphatic Amine | (Boc)₂O | TEA | DCM | 2 | 25 | >95 |
| Secondary Aliphatic Amine | (Boc)₂O | None | Water-Acetone | 1 | 25 | 98 |
| Aniline | (Boc)₂O | DMAP (cat.) | Acetonitrile | 4 | 25 | 92 |
| Amino Acid | (Boc)₂O | NaOH | Water/Dioxane | 3 | 25 | >90 |
Table 2: Boc Deprotection under Various Acidic Conditions
| Substrate | Deprotection Reagent | Solvent | Time | Temp (°C) | Yield (%) | Notes |
| N-Boc-Alanine | 50% TFA | DCM | 30 min | 25 | >98 | Standard condition in SPPS.[13] |
| N-Boc-Aniline | 4M HCl | 1,4-Dioxane | 2 h | 25 | >95 | Product precipitates as HCl salt.[3] |
| Di-Boc-Lysine | 30% TFA | DCM | 2 x 20 min | 25 | >95 | Selective side-chain deprotection on-resin.[14] |
| N-Boc-Imidazole | Thermal | TFE | 25 min | 120 | >94 | Continuous flow method.[15] |
Conclusion
The tert-butoxycarbonyl protecting group has fundamentally shaped the landscape of organic synthesis for over six decades.[1] Its predictable reactivity, stability to a wide range of reagents, and, most importantly, its clean, acid-labile deprotection have made it an invaluable tool. From its critical role in the automation of peptide synthesis to its routine use in the creation of complex pharmaceuticals, the Boc group remains a first-choice protective measure for amines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesizing PROTACs with Azido-PEG9-Boc: A Detailed Guide for Researchers
Application Note
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4][5] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[5][6][7]
This document provides detailed protocols and application notes for the synthesis of PROTACs utilizing Azido-PEG9-Boc, a versatile linker building block. This linker features a nine-unit PEG chain that enhances solubility and can be readily modified.[7] It incorporates a terminal azide group for efficient conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.[][9][10][11] The other terminus is a Boc-protected amine, which allows for controlled, stepwise synthesis.
The use of this compound in a modular synthetic approach, often employing click chemistry, allows for the rapid assembly of PROTAC libraries with varying linker lengths and attachment points for screening and optimization.[12][13][] This strategy is invaluable for accelerating the discovery and development of novel protein degraders.[2]
Experimental Protocols
This section details the synthetic route for constructing a PROTAC using this compound. The overall workflow involves a two-stage process: 1) functionalization of the this compound linker with an E3 ligase ligand, and 2) conjugation of the resulting intermediate with a POI ligand via click chemistry.
Synthesis of Azido-PEG9-E3 Ligase Ligand Conjugate
This protocol describes the deprotection of the Boc group from this compound and subsequent amide bond formation with an E3 ligase ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of pomalidomide or VHL ligand)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Protocol:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting amine salt is used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected Azido-PEG9-amine salt in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Azido-PEG9-E3 ligase ligand conjugate.
-
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate the Azido-PEG9-E3 ligase ligand with an alkyne-functionalized POI ligand.
Materials:
-
Azido-PEG9-E3 ligase ligand conjugate (from Protocol 1)
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A 1:1 mixture of tert-butanol and water
-
Solvents for purification (e.g., acetonitrile, water for HPLC)
Protocol:
-
Reaction Setup:
-
Dissolve the Azido-PEG9-E3 ligase ligand conjugate and the alkyne-functionalized POI ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
-
Click Reaction:
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and acetonitrile.
-
Filter the solution to remove any insoluble material.
-
Purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Data Presentation
Table 1: Summary of Reaction Parameters for PROTAC Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time | Purification Method |
| 1 | Boc Deprotection | TFA, DCM | TFA/DCM | Room Temp. | 1-2 hours | Evaporation |
| 2 | Amide Coupling | PyBOP, DIPEA | DMF | Room Temp. | 12-16 hours | Silica Gel Chromatography |
| 3 | CuAAC | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 12-24 hours | RP-HPLC |
Table 2: Illustrative Degradation Efficacy of PROTACs with Varying PEG Linker Lengths
This table presents hypothetical data based on trends observed in published studies to illustrate the impact of linker length on degradation efficiency.[4] The optimal linker length is highly dependent on the specific target protein and E3 ligase combination and must be determined empirically.[3][5]
| PROTAC | Linker | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG3 | Target X | CRBN | 150 | 85 |
| PROTAC-2 | PEG6 | Target X | CRBN | 50 | 95 |
| PROTAC-3 | PEG9 | Target X | CRBN | 25 | >98 |
| PROTAC-4 | PEG12 | Target X | CRBN | 80 | 90 |
| PROTAC-5 | PEG20 | Target X | CRBN | 200 | 75 |
DC₅₀: Concentration required for 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation.
Visualizations
Caption: Synthetic workflow for PROTAC synthesis using this compound.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Boc Deprotection of Azido-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and antibody-drug conjugates (ADCs). Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Azido-PEG9-Boc is a heterobifunctional linker containing a terminal azide group, a nine-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This linker is valuable in bioconjugation and drug delivery, where the azide can be used for "click" chemistry reactions and the deprotected amine for subsequent conjugation.
This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from this compound to yield the free amine, Azido-PEG9-amine.
Reaction Mechanism
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The mechanism involves the initial protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[1][2] The resulting amine is typically obtained as its corresponding salt with the acid used for deprotection (e.g., trifluoroacetate salt).[2]
Key Considerations for Boc Deprotection of this compound
Several factors must be considered to ensure efficient and clean deprotection of this compound:
-
Acid Choice and Concentration: Strong acids are required for Boc deprotection. Trifluoroacetic acid (TFA) is the most common reagent, typically used in concentrations ranging from 20% to 50% in a suitable solvent like dichloromethane (DCM).[3] Hydrochloric acid (HCl) in dioxane is another effective option.[3] The kinetics of the reaction can be complex; for instance, HCl-catalyzed deprotection has shown a second-order dependence on the acid concentration, while deprotection with TFA may require a large excess to achieve a reasonable reaction rate due to an inverse kinetic dependence on the trifluoroacetate concentration.[4]
-
Solvent: Dichloromethane (DCM) is the most frequently used solvent for TFA-mediated Boc deprotection due to its ability to dissolve both the protected substrate and the acid.[3]
-
Temperature: The reaction is typically performed at 0°C initially and then allowed to warm to room temperature.[3] Lower temperatures can help to minimize potential side reactions.
-
Reaction Time: The reaction progress should be monitored to determine the optimal time, which is typically in the range of 30 minutes to 2 hours.[3]
-
Scavengers: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic functional groups. While the azide group is generally stable, scavengers like triisopropylsilane (TIS) can be added to the reaction mixture to trap the tert-butyl cation and prevent unwanted side reactions.[3]
-
Work-up and Isolation: After the reaction is complete, the excess acid and solvent are typically removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base if the free amine is required.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes a general and widely used method for the Boc deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
(Optional) Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting residue, the TFA salt of Azido-PEG9-amine, can be used directly for the next synthetic step or further purified. For neutralization, the residue can be dissolved in a minimal amount of water and treated with a mild base (e.g., sodium bicarbonate) followed by extraction with an organic solvent.
Monitoring the Reaction
The progress of the deprotection reaction can be monitored by the following methods:
-
Thin-Layer Chromatography (TLC): The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for accurate monitoring of the disappearance of the starting material and the appearance of the product, confirming the mass of the deprotected amine.[3]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm can be monitored.[3]
Data Presentation
The following table summarizes typical conditions for Boc deprotection based on literature for PEG-ylated compounds. Note that optimal conditions for this compound may require some experimentation.
| Parameter | Condition | Expected Outcome | Reference |
| Acid/Solvent | 20-50% TFA in DCM | Complete deprotection within 1-2 hours at room temperature. | [3] |
| 4M HCl in Dioxane | Effective alternative to TFA, may require longer reaction times. | [3] | |
| Temperature | 0°C to Room Temperature | Minimizes side reactions while allowing for efficient deprotection. | [3] |
| Reaction Time | 30 minutes - 2 hours | Typically sufficient for complete conversion, should be monitored. | [3] |
| Scavenger | 2.5-5% TIS | Reduces the risk of side reactions from the tert-butyl cation. | [3] |
Visualizations
Boc Deprotection Workflow
References
Application Notes and Protocols for Conjugating with Azido-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-Boc is a heterobifunctional linker valuable in bioconjugation and drug development. It features a terminal azide group for "click chemistry" reactions and a Boc-protected amine. This structure allows for a two-step conjugation strategy. First, the acid-labile tert-butyloxycarbonyl (Boc) protecting group is removed to reveal a primary amine. This amine can then be conjugated to a molecule of interest. Subsequently, the azide group can be used for efficient and specific conjugation to an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3] This linker is particularly useful in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[4][5]
Chemical Structure and Properties
| Property | Value |
| Chemical Name | N-Boc-1-amino-28-azido-3,6,9,12,15,18,21,24,27-nonaoxaoctacosane |
| Molecular Formula | C24H48N4O11 |
| Molecular Weight | 584.66 g/mol |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |
Key Applications
-
PROTAC Synthesis: The linker connects the two active moieties of a PROTAC, influencing its stability, solubility, and cell permeability.[5][6]
-
Antibody-Drug Conjugates (ADCs): Facilitates the attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Peptide and Protein Modification: Enhances the therapeutic properties of peptides and proteins by improving their pharmacokinetic and pharmacodynamic profiles.[7]
-
Surface Modification: Used to functionalize surfaces of nanoparticles and other materials for biomedical applications.
Experimental Protocols
This section provides a step-by-step guide for a typical two-stage conjugation process involving this compound: 1) Boc deprotection to yield Azido-PEG9-Amine, and 2) subsequent conjugation of the amine to a carboxylic acid-containing molecule via amide bond formation. A protocol for a subsequent click chemistry reaction is also provided.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system for reaction monitoring
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL).
-
Acid Addition: Add an equal volume of TFA to the solution (2 mL). The final concentration of TFA will be 50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotected product, Azido-PEG9-Amine, will have a lower Rf value on TLC compared to the starting material.
-
Quenching: Upon completion, carefully neutralize the reaction by slowly adding saturated NaHCO3 solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 10 mL).
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG9-Amine.
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary.
Expected Results and Characterization:
-
Yield: Typically >90%.
-
¹H NMR: The characteristic peak for the Boc group at ~1.4 ppm will disappear.
-
LC-MS: A new peak corresponding to the mass of Azido-PEG9-Amine (482.57 g/mol ) will be observed.[8]
| Parameter | Starting Material (this compound) | Product (Azido-PEG9-Amine) |
| Molecular Weight | 584.66 g/mol | 482.57 g/mol |
| ¹H NMR (Boc peak) | ~1.4 ppm (singlet, 9H) | Absent |
| TLC Rf (DCM:MeOH 9:1) | Higher | Lower |
Protocol 2: Amide Coupling of Azido-PEG9-Amine to a Carboxylic Acid
This protocol details the conjugation of the deprotected Azido-PEG9-Amine to a molecule containing a carboxylic acid functional group.
Materials:
-
Azido-PEG9-Amine (from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., a peptide or small molecule)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC system for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent), NHS or HOBt (1.2 equivalents), and EDC or DCC (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30-60 minutes to form the active ester.
-
-
Coupling Reaction:
-
Dissolve Azido-PEG9-Amine (1.1 equivalents) in anhydrous DMF and add it to the activated carboxylic acid solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification:
-
If DCC was used, a urea byproduct will precipitate. Filter the reaction mixture to remove the precipitate.
-
Dilute the reaction mixture with water and purify the conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final conjugate.
-
Expected Results and Characterization:
-
LC-MS: A new peak corresponding to the mass of the final conjugate will be observed.
-
Purity: Should be >95% as determined by analytical HPLC.
| Reagent | Molar Equivalents |
| Carboxylic Acid Molecule | 1 |
| Azido-PEG9-Amine | 1.1 |
| EDC or DCC | 1.2 |
| NHS or HOBt | 1.2 |
| DIPEA | 2-3 |
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the PEG conjugate and an alkyne-containing molecule.[9][10]
Materials:
-
Azido-PEG9-conjugate (from Protocol 2)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Organic co-solvent (e.g., DMSO or t-butanol)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA or TBTA (e.g., 50 mM in DMSO/water).
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azido-PEG9-conjugate (1 equivalent) and the alkyne-containing molecule (1.2-1.5 equivalents) in a mixture of aqueous buffer and an organic co-solvent.
-
Add the THPTA or TBTA ligand to the reaction mixture.
-
Add CuSO4 to the mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
-
Reaction:
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within an hour.
-
-
Monitoring: Monitor the reaction by LC-MS.
-
Purification: Purify the final triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis, depending on the properties of the conjugate.[11]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., to 50%) or prolong the reaction time. Monitor closely by LC-MS. |
| Steric hindrance. | Consider gentle heating or a stronger acid system like 4M HCl in dioxane. | |
| Low Amide Coupling Yield | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions. Allow sufficient time for the activation step. |
| Hydrolysis of the active ester. | Use the active ester immediately after its formation. | |
| Side Reactions in Click Chemistry | Oxidation of the copper(I) catalyst. | Ensure the sodium ascorbate solution is freshly prepared. Use a stabilizing ligand like THPTA or TBTA. |
| Degradation of the biomolecule. | Use a biocompatible ligand like THPTA for aqueous reactions. Minimize reaction time. |
Visualizing the Workflow and Application
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. azido peg9 boc — TargetMol Chemicals [targetmol.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. precisepeg.com [precisepeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Azido-PEG9-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. scispace.com [scispace.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG9-Boc Reaction with Alkyne-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of Azido-PEG9-Boc with alkyne-modified proteins. This process, a cornerstone of bioconjugation, leverages the principles of "click chemistry" to enable the precise and efficient labeling, tracking, and modification of proteins for a wide range of applications in research and drug development. The inclusion of a nine-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the Boc (tert-butyloxycarbonyl) protecting group offers an additional site for potential modification or can be removed if a free amine is desired post-conjugation.
Introduction
The specific and covalent modification of proteins is essential for understanding their function, elucidating cellular pathways, and developing novel therapeutics. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful bioorthogonal ligation strategies.[1] These reactions enable the formation of a stable triazole linkage between an azide-functionalized molecule, such as this compound, and an alkyne-modified protein.[2][]
Proteins can be engineered to contain alkyne groups through the metabolic incorporation of alkyne-bearing unnatural amino acids. This sets the stage for a highly specific conjugation reaction with an azide-containing probe. The PEG linker in this compound offers several advantages, including increased hydrophilicity of the conjugated protein and reduced immunogenicity.[4][5] PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, leading to extended circulation half-life and enhanced stability.[6][7]
Core Applications
-
Protein Labeling and Visualization: Covalent attachment of this compound, potentially followed by deprotection of the Boc group to reveal a primary amine for subsequent fluorophore conjugation, allows for sensitive detection of proteins in various assays, including fluorescence microscopy and flow cytometry.
-
Protein Purification and Enrichment: The Boc-protected amine can be deprotected and utilized as a handle for affinity purification of the modified protein.
-
Drug Development and Delivery: PEGylation of therapeutic proteins can improve their stability, solubility, and in vivo half-life.[4][6] The this compound reagent provides a tool for site-specific PEGylation, which can be crucial for developing next-generation biotherapeutics like antibody-drug conjugates (ADCs).[8]
Quantitative Data Summary
The efficiency of the azide-alkyne cycloaddition reaction is typically high, often achieving near-quantitative yields under optimized conditions.[9][10] The following table summarizes typical reaction parameters and expected outcomes based on literature for similar azide-PEG reagents.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Reaction Time | 1-4 hours at room temperature | 1-12 hours at room temperature or 37°C[11] |
| Required Reagent Excess | 5- to 10-fold molar excess of azide-PEG reagent over protein[11] | 5- to 10-fold molar excess of azide-PEG reagent over protein |
| Typical Labeling Efficiency | >90% for accessible alkyne sites[12] | Often quantitative yields[13] |
| Key Catalyst | Copper(I) | None (relies on strained cyclooctyne)[] |
| Biocompatibility | Suitable for in vitro applications; copper can be toxic to living cells[1] | Ideal for live-cell imaging and in vivo applications due to being copper-free[13] |
Experimental Protocols
Two primary protocols are provided below for the reaction of this compound with alkyne-modified proteins: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro labeling of purified alkyne-modified proteins.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at 1-10 mg/mL.[14]
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water).[11]
-
Sodium Ascorbate stock solution (50 mM in water, freshly prepared).[11][15]
-
Copper ligand (e.g., THPTA or TBTA) stock solution (10 mM in DMSO or water).[11]
-
DMSO or DMF for dissolving this compound
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis equipment for purification.[14]
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a fresh 50 mM solution of Sodium Ascorbate in deionized water.[15]
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve a final concentration that is a 5- to 10-fold molar excess over the protein.[11]
-
Add the copper ligand to a final concentration of 0.1 mM.[11]
-
Add the CuSO₄ solution to a final concentration of 1 mM.[11]
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.[11]
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if any components are light-sensitive.[11]
-
-
Purification:
-
Remove excess reagents and the copper catalyst by size-exclusion chromatography or dialysis against a suitable buffer.[14]
-
-
(Optional) Boc Deprotection:
-
If a free amine is desired, the Boc protecting group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid). This step should be performed with caution as it may affect protein integrity.
-
-
Verification of Labeling:
-
Confirm successful conjugation using methods such as SDS-PAGE (observing a mobility shift), mass spectrometry (detecting the mass addition of the this compound moiety), or Western blot if an appropriate antibody is available.[14]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free method is ideal for labeling proteins in living cells or other sensitive biological environments.[13] This protocol assumes the protein has been modified with a strained alkyne, such as a cyclooctyne (e.g., DBCO or BCN).
Materials:
-
Strained alkyne-modified protein (e.g., DBCO- or BCN-modified) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
This compound
-
DMSO or DMF for dissolving this compound
-
Size-exclusion chromatography column or dialysis equipment for purification (for in vitro reactions).
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the strained alkyne-modified protein with a 5- to 10-fold molar excess of the this compound reagent.
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[11] Reaction times may vary depending on the specific strained alkyne and the protein.
-
-
Purification (for in vitro reactions):
-
If the reaction was performed on a purified protein, remove the unreacted this compound reagent by dialysis or using a desalting column.[11] For live-cell labeling, washing the cells is typically sufficient.
-
-
(Optional) Boc Deprotection:
-
As in the CuAAC protocol, the Boc group can be removed under acidic conditions if a free amine is required.
-
-
Verification of Labeling:
-
Analyze the labeled protein using appropriate methods such as fluorescence microscopy (if a fluorescent tag is subsequently added), flow cytometry, or biochemical analysis as described for CuAAC.
-
Visualizations
Caption: Experimental workflow for protein modification.
Caption: Application in therapeutic protein development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Polyethylene Glycol (PEG) Modification in Antitumor Drugs - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
Copper-catalyzed vs. strain-promoted click chemistry for Azido-PEG9-Boc
An In-depth Comparison of Copper-Catalyzed and Strain-Promoted Click Chemistry for Azido-PEG9-Boc Applications
Introduction
Click chemistry has transformed the landscape of bioconjugation, drug discovery, and materials science by offering a suite of reactions that are highly efficient, selective, and biocompatible.[1][2][3] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent methods for creating stable triazole linkages.[2][] this compound is a versatile polyethylene glycol (PEG) linker, often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or for PEGylation to enhance the therapeutic properties of biomolecules.[5][6][7] The choice between CuAAC and SPAAC for conjugating this compound is critical and depends on the specific application, balancing the need for rapid reaction kinetics against the imperative of biocompatibility.[1][8] This document provides detailed application notes, comparative data, and experimental protocols for both methods to guide researchers in selecting the optimal strategy.
Reaction Principles
The fundamental difference between CuAAC and SPAAC lies in the mechanism of alkyne activation. CuAAC utilizes a copper(I) catalyst, while SPAAC employs a high-energy, strained cyclooctyne that reacts spontaneously with an azide.[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. The copper catalyst activates the alkyne, significantly accelerating the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[9] The reaction is highly specific, forming a stable 1,4-disubstituted triazole.[9] The required Cu(I) is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent, most commonly sodium ascorbate.[10][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that eliminates the need for a potentially cytotoxic copper catalyst.[12][13] This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[14][15] The release of this strain provides the thermodynamic driving force for the [3+2] cycloaddition with an azide to proceed spontaneously under physiological conditions.[13][16] This makes SPAAC exceptionally well-suited for applications in living cells and in vivo.[12][17]
Quantitative Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.[1][2] The following table summarizes key quantitative metrics to aid in this decision.
| Parameter | Copper-Catalyzed Click Chemistry (CuAAC) | Strain-Promoted Click Chemistry (SPAAC) |
| Reaction Rate | Very fast (k₂ ≈ 1-100 M⁻¹s⁻¹)[2] | Slower, dependent on cyclooctyne (k₂ ≈ 10⁻³ - 1 M⁻¹s⁻¹)[8][18] |
| Biocompatibility | Limited by copper cytotoxicity; requires careful optimization for live cells.[19][20] | Excellent; no cytotoxic metal catalyst required, ideal for in vivo use.[12][13] |
| Typical Yield | > 90%[3] | > 85%[3] |
| Catalyst | Copper(I) salt (e.g., CuSO₄/Sodium Ascorbate)[3] | None required.[3][12] |
| Ligands | Often required (e.g., THPTA, TBTA) to stabilize Cu(I) and protect biomolecules.[10][11][15] | Not applicable. |
| Reaction Time | Typically 1-4 hours.[3][8] | Can range from 1 to 24 hours depending on reactants and concentrations.[3][16] |
| Temperature | Room temperature.[3] | Room temperature or 37°C for cellular applications.[16] |
| Reagents | Azide, terminal alkyne, Cu(II) salt, reducing agent, ligand. | Azide, strained cyclooctyne (e.g., DBCO, BCN).[8] |
| Selectivity | Highly regioselective for the 1,4-disubstituted triazole. | Forms a mixture of regioisomers.[21] |
| Advantages | - Extremely fast kinetics[14]- Uses simple, small terminal alkynes- Cost-effective | - Highly biocompatible, no metal toxicity[17][22]- Bioorthogonal to native cellular processes[16]- Simple one-step reaction without catalyst preparation |
| Disadvantages | - Copper toxicity is a major concern for live systems[19][23]- Can be inhibited by buffers with coordinating species (e.g., Tris)[24]- Requires removal of oxygen to prevent catalyst oxidation[24] | - Slower reaction rates compared to CuAAC[14][18]- Strained cyclooctynes are bulky, expensive, and can be less soluble[14][18] |
Application Notes: Selecting the Right Method
The decision to use CuAAC or SPAAC for conjugating this compound should be guided by the experimental context.
-
CuAAC is preferred for:
-
In vitro and ex vivo applications where reaction speed is critical.
-
Synthesis of PROTACs, antibody-drug conjugates (ADCs), and other bioconjugates where the final product can be purified to remove the copper catalyst.[]
-
Applications in materials science.[2]
-
-
SPAAC is the ideal choice for:
-
Live-cell imaging and labeling, where copper toxicity would compromise cell viability.[12][17]
-
In vivo applications in animal models for drug delivery or imaging studies.[14][22]
-
Situations where the biological system is sensitive to reactive oxygen species (ROS) that can be generated by the CuAAC catalyst system.[10][25]
-
Experimental Protocols
The following are generalized protocols that should be optimized for specific molecules and applications.
General Experimental Workflowdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. azido peg9 boc — TargetMol Chemicals [targetmol.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 23. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Azido-PEG9-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Azido-PEG9-Boc conjugates, which are versatile heterobifunctional linkers. Such linkers are integral in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.[1][2][3][4] The protocols outlined below address common purification challenges associated with the polarity and potential for heterogeneity of PEGylated compounds.
Introduction to Purification Strategies
The purification of this compound conjugates requires methods that can effectively separate the target molecule from unreacted starting materials, reaction byproducts, and structurally similar impurities. The polarity imparted by the polyethylene glycol (PEG) chain and the presence of the Boc protecting group are key considerations in selecting the appropriate purification strategy.[5][6] The two primary methods detailed here are Flash Column Chromatography and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Method 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderately polar to polar organic compounds.[7][8] For this compound conjugates, a normal-phase silica gel column is typically employed, with a gradient elution of a polar organic solvent system.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound conjugate
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Triethylamine (TEA) (if the compound is acid-sensitive)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation of the desired product from impurities. A good starting point for polar compounds is a mixture of DCM and MeOH or EtOAc and Hexanes.[7] The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation on a column.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent if solubility is an issue. If the compound is not soluble in the initial eluent, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a solid.[9]
-
Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., MeOH in DCM).[9] A slow, shallow gradient often provides the best resolution for PEG-containing compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent under reduced pressure to yield the purified this compound conjugate.
Data Presentation: Flash Column Chromatography
Table 1: Illustrative Purification of this compound by Flash Column Chromatography
| Parameter | Value |
| Column Dimensions | 40 g Silica Gel Cartridge |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 0-10% B over 20 column volumes |
| Flow Rate | 40 mL/min |
| Crude Sample Load | 500 mg |
| Isolated Yield | 385 mg (77%) |
| Purity (by HPLC-MS) | >95% |
Method 2: Preparative Reversed-Phase HPLC (RP-HPLC)
Preparative RP-HPLC is a high-resolution purification technique suitable for polar compounds and is often used as a final polishing step.[10] It separates molecules based on their hydrophobicity.
Experimental Protocol: Preparative RP-HPLC
Materials:
-
Partially purified or crude this compound conjugate
-
Preparative RP-HPLC system with a UV detector
-
C18 preparative column
-
Solvents: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC-grade Acetonitrile (ACN) with 0.1% TFA or FA
-
Lyophilizer
Procedure:
-
Method Development: Develop a separation method on an analytical scale first to determine the optimal gradient and mobile phase conditions.
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Purification: Inject the sample onto the equilibrated preparative C18 column. Run a linear gradient from a lower to a higher concentration of the organic solvent (ACN).
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of the product.
-
Product Isolation: Pool the pure fractions. Remove the organic solvent (e.g., ACN) using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.[11]
Data Presentation: Preparative RP-HPLC
Table 2: Illustrative Purification of this compound by Preparative RP-HPLC
| Parameter | Value |
| Column | C18, 10 µm, 19 x 150 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 214 nm |
| Sample Load | 100 mg |
| Isolated Yield | 85 mg (85%) |
| Purity (by analytical HPLC) | >98% |
Visualization of Experimental Workflow and Application
The following diagrams illustrate the general workflow for the synthesis and purification of Azido-PEG-Boc linkers and their subsequent application in the formation of PROTACs.
Caption: Workflow for the Synthesis and Purification of this compound.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. biotage.com [biotage.com]
- 6. labex.hu [labex.hu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Purification [chem.rochester.edu]
- 10. lcms.cz [lcms.cz]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Azido-PEG9-Boc: A Comprehensive Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the analytical techniques essential for the comprehensive characterization of Azido-PEG9-Boc, a heterobifunctional linker widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The precise structural integrity, purity, and identity of this linker are paramount to ensure the efficacy and safety of the final therapeutic agent. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, presenting typical quantitative data in structured tables and illustrating experimental workflows with clear diagrams.
Introduction
This compound is a valuable chemical tool featuring a terminal azide group for "click" chemistry reactions and a Boc-protected amine, which can be deprotected for subsequent conjugation. The polyethylene glycol (PEG) spacer enhances solubility and provides conformational flexibility. Rigorous analytical characterization is crucial to confirm the presence of both functional groups, the integrity of the PEG linker, and the overall purity of the product.
Analytical Techniques and Protocols
A multi-technique approach is recommended for the thorough characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are employed for unambiguous structural elucidation.[1]
2.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each chemical environment. Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the presence of the azide, PEG, and Boc functional groups.
2.1.2. Expected ¹H NMR Data
| Assignment | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| Boc (-C(CH ₃)₃) | ~1.44 | singlet | 9H |
| PEG Backbone (-O-CH ₂-CH ₂-) | ~3.64 | multiplet | 36H |
| Methylene adjacent to Azide (-CH ₂-N₃) | ~3.39 | triplet | 2H |
| Methylene adjacent to Boc-NH (-CH ₂-NHBoc) | ~3.25 | quartet | 2H |
| Amide NH (-NH -Boc) | ~5.20 | broad singlet | 1H |
2.1.3. Expected ¹³C NMR Data
| Assignment | Chemical Shift (ppm, CDCl₃) |
| Boc (-C (CH₃)₃) | ~28.5 |
| Boc Carbonyl (-C =O) | ~156.1 |
| PEG Backbone (-O-C H₂-C H₂-) | ~70.6 |
| Methylene adjacent to Azide (-C H₂-N₃) | ~50.7 |
| Methylene adjacent to Boc-NH (-C H₂-NHBoc) | ~40.3 |
| Boc Quaternary Carbon (-C (CH₃)₃) | ~79.1 |
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying any related impurities.[] Due to the lack of a strong UV chromophore in the PEG chain, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often more suitable than a standard UV detector.[4] However, the azide functionality provides some UV absorbance at lower wavelengths (around 210 nm).[5]
2.2.1. Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector and/or a CAD/ELSD.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice.[5]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile (ACN).
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to ensure the elution of all components. A representative gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: 210 nm.
-
CAD: Evaporation Temperature 35°C, Gas Pressure 35 psi.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]
-
Data Analysis: Determine the purity of the product by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2.2.2. Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | Dependent on the specific HPLC conditions |
| Purity | ≥95% |
| Major Impurities | <1% each |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the this compound product.[6] Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) are commonly used.
2.3.1. Experimental Protocol: LC-MS
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer with an ESI source.[6]
-
LC Conditions: The same or similar conditions as described in the HPLC protocol can be used.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-1000).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimized for the specific instrument (e.g., 120-150°C).
-
Desolvation Gas Flow and Temperature: Optimized for efficient solvent removal.
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺). Compare the measured monoisotopic mass with the theoretical exact mass.
2.3.2. Expected Mass Spectrometry Data
| Parameter | Theoretical Value (C₂₅H₄₈N₄O₁₁) | Expected Measured Value |
| Molecular Weight | 592.68 g/mol | - |
| Exact Mass | 592.3323 g/mol | 592.3323 ± 5 ppm |
| [M+H]⁺ | 593.3396 m/z | 593.3396 ± 5 ppm |
| [M+Na]⁺ | 615.3215 m/z | 615.3215 ± 5 ppm |
Workflow for Mass Spectrometry Analysis
Caption: Workflow for LC-MS molecular weight confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, most notably the azide group, which has a very characteristic and strong absorption band in a region of the spectrum that is typically free from other vibrations.[7][8]
2.4.1. Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
2.4.2. Expected FTIR Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Azide (N₃) | ~2100 | Strong, Sharp |
| C-H (Aliphatic) | 2850-2950 | Strong |
| C=O (Boc Carbamate) | ~1690 | Strong |
| N-H (Amide) | ~3300 | Medium, Broad |
| C-O (Ether) | ~1100 | Strong |
Summary of Analytical Techniques
The following table summarizes the primary role and key outputs of each analytical technique in the characterization of this compound.
| Technique | Primary Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, presence of functional groups, relative proton counts.[1] |
| RP-HPLC | Purity Assessment | Percentage purity, detection and quantification of impurities.[] |
| Mass Spectrometry | Molecular Weight Confirmation | Exact mass of the molecule, confirmation of elemental composition.[6] |
| FTIR | Functional Group Identification | Presence of key functional groups, especially the azide moiety.[7] |
Conclusion
The comprehensive characterization of this compound requires a suite of orthogonal analytical techniques. NMR spectroscopy provides definitive structural confirmation, while HPLC is essential for determining purity. High-resolution mass spectrometry validates the molecular weight, and FTIR offers a rapid confirmation of key functional groups. By employing the protocols outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical linker, thereby facilitating the development of robust and reliable bioconjugates and PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG9-Boc in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stoichiometry, reaction kinetics, and practical applications of Azido-PEG9-Boc, a heterobifunctional linker molecule. Detailed protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and subsequent Boc-deprotection are provided to guide researchers in its effective implementation.
Introduction
This compound is a versatile tool in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises three key functional components:
-
An azide group (-N₃) , which serves as a handle for "click chemistry" reactions.[1]
-
A nine-unit polyethylene glycol (PEG) spacer , which enhances hydrophilicity, biocompatibility, and can improve the pharmacokinetic properties of the final conjugate.[3]
-
A tert-butyloxycarbonyl (Boc) protected amine , which allows for orthogonal deprotection and subsequent conjugation, enabling the synthesis of complex biomolecular architectures.[4]
The azide moiety is generally stable under a range of reaction conditions but can be sensitive to heat, light, and certain reducing agents.[5]
Key Applications
-
PROTAC Synthesis: this compound is frequently used as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces targeted protein degradation.[6][7]
-
Bioconjugation: This linker facilitates the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids.[3]
-
Drug Delivery: The PEG spacer can improve the solubility and stability of drug conjugates, reduce aggregation, and prolong circulation half-life.[3]
Stoichiometry and Reaction Kinetics
The reaction kinetics of this compound are primarily dictated by the chosen click chemistry method. While specific kinetic data for this compound is not extensively published, the following tables provide representative quantitative data for CuAAC and SPAAC reactions, which can be used to estimate their relative performance.
Table 1: Comparative Analysis of CuAAC and SPAAC for Azido-PEG Linkers
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity.[8] | High, suitable for in vivo applications.[8] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹).[8] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[8] |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN).[8] |
| Reagent Accessibility | Simple terminal alkynes are readily available. | Strained cyclooctynes can be more complex and expensive to synthesize. |
Table 2: Representative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Azide Reactant | Alkyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | Azido-PEG-Linker | Terminal Alkyne | 10¹ - 10⁴ | The reaction rate is significantly influenced by the choice of the copper source and accelerating ligands.[8] |
| SPAAC | Azido-PEG-Linker | DBCO (Dibenzocyclooctyne) | ~0.1 | Generally exhibits fast kinetics for a SPAAC reaction.[1] |
| SPAAC | Azido-PEG-Linker | BCN (Bicyclo[6.1.0]nonyne) | ~0.14 | Offers a favorable reaction rate for many bioorthogonal applications.[1] |
| SPAAC | Azido-PEG-Linker | DIFO (Difluorinated Cyclooctyne) | ~0.076 | A common cyclooctyne used in SPAAC.[1] |
Note: The rate constants provided are representative of the reaction class and can be influenced by factors such as solvent, temperature, and the specific structure of the reactants.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the copper(I)-catalyzed cycloaddition of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., DMF/water mixture, DMSO)
-
Reaction vessel
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare a stock solution of the copper catalyst premix: For a 10 mM catalyst stock, mix equal volumes of a 20 mM CuSO₄ solution and a 20 mM THPTA or TBTA solution. A 1:5 molar ratio of copper to ligand is commonly used.[8]
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
To the solution of the azide and alkyne, add the copper/ligand premix. The final concentration of copper is typically in the range of 50-250 µM.[8]
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[8]
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or NMR spectroscopy.[9]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Caption: General workflow for a CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the catalyst-free reaction between this compound and a strained cyclooctyne.
Materials:
-
This compound
-
Strained cyclooctyne (e.g., DBCO or BCN derivative)
-
Solvent (e.g., DMSO, DMF, or aqueous buffer)
-
Reaction vessel
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) and the strained cyclooctyne (1.0-1.5 equivalents) in the chosen solvent.
-
-
Reaction Setup:
-
Combine the solutions of the azide and the cyclooctyne in the reaction vessel.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the reactivity of the cyclooctyne.[1]
-
Monitor the reaction progress by LC-MS, NMR, or by observing the decrease in the cyclooctyne's absorbance (e.g., around 310 nm for DBCO).[9][10]
-
-
Work-up and Purification:
-
The reaction typically proceeds to completion with high yields and minimal byproducts, often not requiring extensive purification.[3]
-
If necessary, the final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or dialysis to remove any excess unreacted starting materials.
-
Caption: General workflow for a SPAAC reaction.
Protocol 3: Boc Deprotection
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Table 3: General Reaction Conditions for Boc Deprotection with TFA
| Parameter | Value |
| TFA Concentration | 25-50% in Dichloromethane (DCM)[11] |
| Temperature | Room Temperature (20-25 °C)[11] |
| Reaction Time | 30 minutes - 2 hours[11] |
| Equivalents of TFA | 5 - 10 equivalents (or used as a solvent mixture)[11] |
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (typically 25-50% v/v) to the solution. If the substrate is sensitive to cationic side reactions, a scavenger such as TIS can be added.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0°C to room temperature for 30 minutes to 2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The residue can be co-evaporated with DCM or toluene to ensure complete removal of TFA.
-
The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.
-
Application in PROTAC Synthesis
This compound is a valuable linker for constructing PROTACs. The azide functionality allows for the efficient connection of one of the two ligands (for the POI or the E3 ligase) via click chemistry.[6] Following this conjugation, the Boc group is removed to reveal a primary amine, which can then be used to attach the second ligand, completing the synthesis of the heterobifunctional PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG9-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve solubility, increase systemic circulation time, and reduce immunogenicity. The use of heterobifunctional PEG linkers, such as Azido-PEG9-Boc, offers a precise method for introducing a PEG spacer with a terminal azide group, which can be further modified using bioorthogonal "click chemistry." This application note provides detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) employing Boc (tert-butyloxycarbonyl) chemistry.
Overview of the Workflow
The general strategy involves the synthesis of the desired peptide on a solid support using standard Boc-SPPS. Following the assembly of the peptide chain, the N-terminal Boc protecting group is removed, and the this compound linker is coupled to the free N-terminus. Subsequently, the Boc group on the PEG linker can be removed if further modifications are desired, or the peptide can be cleaved from the resin, deprotected, and purified. The terminal azide group serves as a handle for subsequent conjugation reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Data Presentation
The following tables summarize typical quantitative data for the incorporation of this compound in SPPS. These values are representative and may vary depending on the peptide sequence, resin, and specific reaction conditions.
Table 1: Coupling Efficiency and Yield
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Standard polystyrene or PEG-based resins are suitable. |
| This compound Equivalents | 1.5 - 3.0 | Relative to the resin substitution. |
| Coupling Reagent Equivalents | 1.5 - 3.0 | e.g., HBTU, HATU, or EDC/NHS. |
| Coupling Time | 2 - 12 hours | Can be monitored using a qualitative test (e.g., Kaiser test). |
| Coupling Efficiency | >95% | Double coupling may be required for sterically hindered N-termini. |
| Overall Crude Peptide Yield | 50 - 70% | Dependent on peptide length and sequence complexity. |
| Purity of Crude PEGylated Peptide (by HPLC) | 40 - 60% | Purification is necessary to remove unreacted species. |
| Final Purified Peptide Yield | 15 - 30% | Post-purification yield. |
Table 2: Reagents for Key Experimental Steps
| Step | Reagent | Concentration/Amount |
| Boc Deprotection (on-resin) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) |
| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF | 5-10% (v/v) |
| This compound Coupling | This compound, HBTU/HOBt or EDC/NHS, DIEA | See Protocol 1 |
| Final Cleavage and Deprotection | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Standard "low-high" HF or single-step TFMSA protocols. |
| Scavengers for Cleavage | p-cresol, p-thiocresol, anisole, thioanisole | Typically 5-10% of the cleavage cocktail. |
Experimental Protocols
Protocol 1: Coupling of this compound to the N-terminus of a Resin-Bound Peptide
This protocol describes the manual coupling of this compound to the free N-terminus of a peptide synthesized on a solid support using Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent, based on initial substitution) in DMF for 30 minutes in a reaction vessel.
-
N-terminal Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20 minutes.[1]
-
Wash the resin with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (2 equivalents), HBTU (2 equivalents), and HOBt (2 equivalents) in a minimal amount of DMF.
-
Add DIEA (4 equivalents) to the solution and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), continue the coupling for an additional 2-4 hours or perform a second coupling with fresh reagents.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum for subsequent steps.
Protocol 2: On-Resin Boc Deprotection of the PEG Linker
This protocol is for the removal of the Boc group from the terminus of the PEG chain while the peptide remains attached to the solid support. This exposes a primary amine for further on-resin modifications.
Materials:
-
PEGylated peptide-resin with a terminal Boc group
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
10% N,N-Diisopropylethylamine (DIEA) in DMF
Procedure:
-
Resin Swelling: Swell the Boc-PEG-peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (5x) to remove residual TFA.
-
Neutralization:
-
Wash the resin with DMF (2x).
-
Treat the resin with 10% DIEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
The resin now has a free amine at the terminus of the PEG chain and is ready for further on-resin chemistry or final cleavage.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol describes the cleavage of the PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.
Materials:
-
Dried Azido-PEG9-Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
-
Acetonitrile
-
Water
Procedure:
-
Preparation: Place the dried peptide-resin (typically 100-200 mg) in a Kel-F reaction vessel of the HF apparatus. Add a magnetic stir bar.
-
Addition of Scavengers: Add the appropriate scavenger cocktail (e.g., 1 mL of a 9:0.5:0.5 mixture of anisole:ethanedithiol:ethyl methyl sulfide) to the resin.
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.
-
Carefully condense a known volume of anhydrous HF (e.g., 10 mL) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation:
-
Wash the residue with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Triturate the residue with cold diethyl ether to obtain a precipitate.
-
Centrifuge the mixture and decant the ether. Repeat this step 2-3 times.
-
-
Extraction and Lyophilization:
-
Dry the peptide precipitate under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid or a mixture of acetonitrile and water).
-
Lyophilize the solution to obtain the crude PEGylated peptide as a fluffy powder.
-
Protocol 4: Purification and Characterization
Purification:
The crude Azido-PEGylated peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 or C8 preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 60 minutes) is commonly used. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Lyophilization: Lyophilize the pooled pure fractions to obtain the final product.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS. The observed mass should correspond to the calculated mass of the Azido-PEG9-peptide.
-
Analytical RP-HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column. Purity should typically be >95%.
Visualizations
Caption: Workflow for Solid-Phase Synthesis of Azido-PEGylated Peptides.
Caption: Logical Relationship of Components for Peptide Conjugation.
References
Troubleshooting & Optimization
Preventing side reactions with Azido-PEG9-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Azido-PEG9-Boc. The information is tailored for researchers, scientists, and drug development professionals to help prevent and troubleshoot side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a heterobifunctional linker commonly used in bioconjugation and drug discovery.[][2] Its azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation.[3][] The Boc-protected amine provides a latent primary amine that can be deprotected for subsequent conjugation reactions. This linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein ligand and an E3 ligase ligand.[5][6]
Q2: What is the main advantage of using a PEG linker like this compound?
A2: The polyethylene glycol (PEG) spacer in this compound offers several advantages, including increased hydrophilicity and biocompatibility.[2][3] This can improve the solubility and pharmacokinetic properties of the resulting conjugate. The flexibility and length of the PEG chain can also minimize steric hindrance between conjugated molecules.[2]
Q3: How should I store this compound?
A3: this compound should be stored at -20°C in a dry environment to prevent degradation.[3] Before use, it is important to allow the reagent to warm to room temperature before opening the vial to avoid condensation of moisture, which can hydrolyze the reactive groups.[7]
Q4: Is the azide group on the PEG linker stable?
A4: The azide group is generally stable under a wide range of reaction conditions.[3][8] However, it can be sensitive to certain reducing agents, such as phosphines (e.g., TCEP), which can reduce the azide to an amine.[9]
Troubleshooting Guide: Side Reactions Involving the Azide Group
This section provides guidance on identifying and preventing common side reactions associated with the azide functionality of this compound.
Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in CuAAC. Ensure all solvents are degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[5][10] |
| Poor Quality of Reagents | Use high-purity this compound and alkyne-containing molecules. Ensure that the copper source (e.g., CuSO₄) and the reducing agent are not old or degraded.[10] |
| Steric Hindrance | If either the azide or the alkyne is attached to a bulky molecule, steric hindrance can slow down the reaction rate.[11][12] To address this, you can try increasing the reaction temperature, extending the reaction time, or using a longer PEG linker to create more space between the reacting molecules.[10] |
| Inappropriate Solvent | The PEG component of the linker makes it soluble in a range of solvents. For CuAAC, mixtures of water with solvents like DMSO or DMF are often effective. Ensure your substrate is soluble in the chosen solvent system.[10] |
Issue 2: Unintended Reduction of the Azide Group
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Presence of Reducing Agents | Phosphines, such as triphenylphosphine (TPP) or tris(2-carboxyethyl)phosphine (TCEP), can reduce the azide to a primary amine, a reaction known as the Staudinger reduction.[9] |
| Reaction Conditions | If an amine is the desired product, the Staudinger reduction can be performed intentionally. However, if this is a side reaction, avoid the use of phosphine-based reducing agents in your reaction mixture. If a reducing agent is necessary for other reasons (e.g., to cleave disulfide bonds), consider alternative, non-phosphine-based reducing agents. |
Troubleshooting Guide: Side Reactions Involving the Boc-Protected Amine
This section focuses on issues related to the deprotection of the Boc group.
Issue 1: Incomplete Boc Deprotection
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If deprotection is incomplete, the acid may be too weak or its concentration too low. A common reagent for Boc deprotection is trifluoroacetic acid (TFA).[13] Increasing the concentration of TFA (e.g., from 20% to 50% in dichloromethane (DCM)) can improve the efficiency of the deprotection.[13] |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not go to completion. Monitor the reaction progress using an analytical technique like LC-MS or TLC and extend the reaction time as needed. Gentle heating may also be beneficial for some substrates.[13] |
| Steric Hindrance | The bulky nature of the PEG chain or the conjugated molecule can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the deprotection rate.[13] In such cases, longer reaction times or stronger acidic conditions may be necessary. |
| Solvent Issues | The choice of solvent is crucial. DCM is a common solvent for TFA-mediated deprotection. Ensure that your this compound conjugate is fully soluble in the chosen solvent.[13] |
Issue 2: Formation of Side Products During Boc Deprotection
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Alkylation by t-Butyl Cation | The cleavage of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic functional groups on your molecule, leading to unwanted byproducts.[14] |
| Use of Scavengers | To prevent alkylation, add a scavenger such as triisopropylsilane (TIS) to the reaction mixture. TIS will trap the tert-butyl cation, preventing it from reacting with your molecule of interest.[13] |
Experimental Protocols
General Protocol for CuAAC "Click" Reaction
-
Reagent Preparation :
-
Dissolve the this compound construct (1 equivalent) and the alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent mixture (e.g., DMSO/water).[10]
-
Prepare fresh aqueous stock solutions of:
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A copper-chelating ligand (e.g., THPTA) is recommended to improve catalyst stability and reaction efficiency.[15]
-
-
-
Reaction Setup :
-
In a reaction vessel under an inert atmosphere, combine the solution of the azide and alkyne.
-
Add the ligand solution, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction and Monitoring :
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed.
-
-
Purification :
-
Upon completion, purify the PEGylated conjugate. Purification can be challenging due to the properties of the PEG linker. Techniques such as reverse-phase HPLC, size exclusion chromatography (SEC), or ion-exchange chromatography (IEX) may be employed depending on the nature of the conjugate.[16][]
-
General Protocol for Boc Deprotection
-
Reaction Setup :
-
Dissolve the Boc-protected this compound conjugate in anhydrous DCM (dichloromethane) in a round-bottom flask.[13]
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection :
-
Monitoring and Work-up :
-
Monitor the reaction by LC-MS or TLC until the starting material is fully consumed (typically 1-2 hours).[13]
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting TFA salt of the amine can often be used directly in the next step.
-
-
Neutralization (Optional) :
-
To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[13]
-
Dry the organic layer, filter, and concentrate to yield the deprotected product.
-
Visualizations
Caption: A decision tree for troubleshooting low yields in CuAAC reactions.
Caption: Workflow and troubleshooting for Boc deprotection of PEG conjugates.
References
- 2. precisepeg.com [precisepeg.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raineslab.com [raineslab.com]
- 10. benchchem.com [benchchem.com]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
Technical Support Center: Azido-PEG9-Boc Conjugation
Welcome to the technical support center for Azido-PEG9-Boc linkers. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting advice for common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and what are its reactive ends?
An this compound linker is a heterobifunctional molecule used in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). It features two distinct reactive ends separated by a 9-unit polyethylene glycol (PEG) spacer:
-
Azide Group (-N₃): This end is used for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a protecting group for a primary amine. This group must be chemically removed (deprotected) to reveal the free amine (-NH₂), which can then be coupled to a carboxylic acid (-COOH) to form a stable amide bond.[3]
The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[4]
Q2: Which end of the linker should I react first?
The order of reactions depends on the stability of your target molecules. The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid), which could potentially damage acid-sensitive molecules.[5] The azide group is stable under these conditions. Therefore, it is often strategic to perform the acid-labile Boc deprotection and subsequent amine coupling first, followed by the azide "click" reaction.
Q3: What analytical techniques are best for monitoring the reaction and purity?
A combination of methods is recommended for accurate monitoring and purity assessment:[6][7]
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative method to separate and measure the concentration of starting materials, intermediates, and the final product. Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be effective.[][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific technique that confirms the identity of your conjugate by verifying its molecular weight. It is invaluable for identifying starting materials, the desired product, and any side products.[6]
Troubleshooting Guide 1: Boc Deprotection & Amine Coupling
This section addresses issues related to removing the Boc protecting group and conjugating the resulting amine to a carboxylic acid using EDC/NHS chemistry.
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of the Boc-protected starting material remaining after the reaction.
-
Low yield of the final conjugate in the subsequent coupling step.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acid. If the reaction is incomplete, increase the acid strength. A common starting point is 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). For resistant substrates, consider using 4M HCl in 1,4-dioxane.[5] |
| Inadequate Reaction Time or Temperature | Most deprotections are complete within 1-2 hours at room temperature.[3] Monitor the reaction by LC-MS and extend the time if necessary. Gentle warming (e.g., to 40°C) can be used cautiously but may increase side reactions.[10] |
| Poor Solubility | Ensure the Boc-protected PEG linker is fully dissolved in the reaction solvent (e.g., DCM) for the acid to be effective.[10] |
| Steric Hindrance | The bulky PEG chain can sometimes hinder the acid's access to the Boc group. This may require longer reaction times or slightly stronger acidic conditions.[5] |
Issue 2: Side Products Observed After Boc Deprotection
Symptoms:
-
LC-MS shows unexpected peaks with a mass corresponding to the product + 56 Da (from a tert-butyl group).
Possible Causes & Solutions:
| Cause | Solution |
| Alkylation by tert-butyl Cation | The primary cause of side products is the reactive tert-butyl cation (t-Bu⁺) generated during acid cleavage.[10] This cation can alkylate electron-rich, nucleophilic residues on your molecule (e.g., tryptophan, methionine).[11] |
| Solution: Use Scavengers | Add a scavenger to the reaction mixture to trap the t-Bu⁺ cation. The choice of scavenger depends on the nature of your molecule.[11] |
Table of Common Scavengers for Boc Deprotection
| Scavenger | Concentration (v/v) | Protects Against |
| Triisopropylsilane (TIS) or Triethylsilane (TES) | 2.5 - 5% | Highly effective general scavengers, especially for tryptophan.[10][11] |
| Anisole | 2.5 - 5% | General scavenger, prevents alkylation of tryptophan and tyrosine. |
| Thioanisole | 2.5 - 5% | Effective for protecting methionine residues.[10] |
Issue 3: Low Yield in EDC/NHS Amine Coupling Step
Symptoms:
-
Low yield of the desired amide-linked conjugate after adding the deprotected PEG-amine to a carboxylic acid-containing molecule with EDC and NHS.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect pH | EDC/NHS coupling is a two-step process with strict pH requirements. Step 1 (Activation): Activate the carboxylic acid with EDC/NHS at pH 4.5-6.0 in a non-amine buffer like MES. Step 2 (Coupling): React the activated molecule with the PEG-amine at pH 7.2-8.0 in a buffer like PBS.[12][13] |
| Competing Nucleophiles in Buffers | NEVER use buffers containing primary amines (e.g., Tris, Glycine) during the coupling reaction. These will compete with your PEG-amine and drastically reduce the yield.[14][15] |
| Hydrolysis of Reagents | EDC and the activated NHS-ester intermediate are highly sensitive to moisture and will hydrolyze in aqueous buffers.[12] Always prepare EDC/NHS solutions immediately before use and perform the coupling step promptly after activation.[16] The half-life of the NHS ester can be from minutes to an hour.[17] |
| Suboptimal Molar Ratios | Use a molar excess of EDC and NHS for the activation step. A 2- to 10-fold molar excess of EDC over the carboxylic acid is a common starting point.[12] |
| Inactive Reagents | Ensure all reagents (EDC, NHS, PEG linker) have been stored properly under dry, low-temperature conditions. Allow vials to warm to room temperature before opening to prevent moisture condensation.[14] |
Troubleshooting Guide 2: Azide "Click Chemistry" Conjugation
This section addresses issues related to conjugating the azide terminus of the linker to an alkyne-containing molecule.
Issue: Low Yield in Click Reaction
Symptoms:
-
LC-MS analysis shows a large amount of unreacted Azido-PEG linker and/or alkyne-molecule after the reaction.
Possible Causes & Solutions:
| Reaction Type | Cause | Solution |
| CuAAC (Copper-Catalyzed) | Copper Oxidation/Inactivity: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. | Always include a reducing agent like sodium ascorbate in the reaction mixture to maintain the copper in the Cu(I) state.[2] |
| Ligand Issues: Copper can cause degradation of biomolecules. | Use a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) catalyst and protect sensitive molecules.[2] | |
| SPAAC (Strain-Promoted) | Low Reactivity of Alkyne: The reaction rate is highly dependent on the type of strained cyclooctyne used. | For faster reaction kinetics, use a more reactive cyclooctyne like Dibenzocyclooctyne (DBCO) instead of less reactive ones like Bicyclo[6.1.0]nonyne (BCN).[2] |
| General | Poor Solubility: One or more reactants may not be fully soluble in the chosen solvent system. | Ensure all components are fully dissolved. A co-solvent like DMSO or DMF may be required for less soluble molecules. |
| Stoichiometry: Incorrect molar ratio of reactants. | Use a slight molar excess (e.g., 1.5 to 3-fold) of the less precious component (often the PEG linker) to drive the reaction to completion.[2] |
Comparison of Click Chemistry Reactions
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Copper(I) is required. | None (driven by ring strain).[18] |
| Biocompatibility | Limited due to potential copper cytotoxicity.[2] | High, suitable for in vivo applications.[19] |
| Reaction Rate | Generally faster. | Generally slower, dependent on the cyclooctyne used.[20] |
| Alkyne Reactant | Simple terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN).[2] |
Experimental Protocols & Visualizations
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected this compound linker in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). If your target molecule is sensitive to alkylation, add a scavenger like Triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (x3). The resulting TFA salt of the deprotected amine can often be used directly in the next step.[5]
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 2: Two-Step EDC/NHS Coupling
This protocol assumes the Boc group has been removed from the Azido-PEG9-Amine.
-
Activation Step (pH 4.5-6.0):
-
Dissolve your carboxylic acid-containing molecule in an amine-free activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).[12]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the activation buffer.
-
Add EDC (e.g., 5-fold molar excess) and NHS (e.g., 5-fold molar excess) to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature to form the active NHS ester.[14]
-
-
Coupling Step (pH 7.2-8.0):
-
Immediately add the activated carboxylic acid solution to your deprotected Azido-PEG9-Amine, which should be dissolved in a coupling buffer (e.g., PBS, pH 7.2-7.5).[15]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Monitor progress by LC-MS.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or Hydroxylamine to a final concentration of 10-50 mM).[15]
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as RP-HPLC or Size-Exclusion Chromatography (SEC), to remove excess reagents and byproducts.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 20. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG9-Boc stability issues and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Azido-PEG9-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an azide (-N₃) group, a nine-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine group. The azide group is utilized in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for forming stable triazole linkages. The Boc-protected amine allows for controlled, sequential conjugation. After deprotection under acidic conditions, the revealed amine can be reacted with various functional groups. The PEG9 spacer enhances solubility and provides a flexible bridge between conjugated molecules. This linker is commonly used in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability and reactivity of this compound, it is crucial to adhere to proper storage conditions. The primary factors affecting its stability are temperature, moisture, and light.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Low temperatures minimize the rate of potential degradation reactions of both the azide and Boc groups. |
| Moisture | Store in a tightly sealed container with a desiccant. | The Boc group can be susceptible to hydrolysis, especially under acidic or basic conditions, although it is generally stable at neutral pH. Moisture can also affect the stability of the azide group. |
| Light | Protect from light by storing in an amber vial or a dark container. | Azide compounds can be light-sensitive and may decompose upon prolonged exposure to light. |
| Atmosphere | For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen). | This prevents potential oxidation of the PEG chain. |
Q3: What are the main stability concerns for the azide group in this compound?
The azide functional group is generally stable under a variety of conditions, which makes it suitable for bioconjugation.[1] However, there are specific situations to avoid:
-
Strong Acids: Avoid strong acidic conditions, as they can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[2]
-
Reducing Agents: The azide group can be reduced to an amine in the presence of certain reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3]
-
Heat and Light: Prolonged exposure to high temperatures or UV light can cause the azide group to decompose, often through the formation of a reactive nitrene intermediate.[2]
Q4: How stable is the Boc protecting group on the PEG linker?
The tert-butyloxycarbonyl (Boc) group is a robust protecting group under many conditions, but its lability to acid is its key feature for deprotection.
-
Base and Nucleophiles: The Boc group is stable to most bases and nucleophiles.[4]
-
Acidic Conditions: It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5] The reaction is usually fast, occurring within 1-2 hours at room temperature.[5]
-
Hydrolysis: While generally stable to hydrolysis at neutral pH, prolonged exposure to aqueous environments, especially under non-neutral pH, can lead to slow hydrolysis.[6]
Troubleshooting Guides
Issue 1: Incomplete or Failed Click Chemistry Reaction
Symptoms:
-
Low yield of the desired conjugate.
-
Presence of unreacted this compound and/or alkyne-containing molecule in the final reaction mixture, as observed by analytical techniques like LC-MS or TLC.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Degraded this compound | Ensure the linker has been stored correctly (see storage recommendations). If degradation is suspected, use a fresh batch of the reagent. |
| Oxidation of Cu(I) Catalyst (for CuAAC) | De-gas all solvents and reagents thoroughly. Prepare the copper catalyst solution fresh. Consider using a copper-stabilizing ligand like TBTA or THPTA. |
| Impure Reagents | Use high-purity solvents and reagents. Ensure the alkyne-containing molecule is pure and has not degraded. |
| Suboptimal Reaction Conditions | Optimize the reaction solvent, temperature, and time. For CuAAC, ensure the correct stoichiometry of copper, reducing agent (e.g., sodium ascorbate), and ligand. |
Caption: A workflow illustrating the key stages of a forced degradation study.
References
Technical Support Center: Challenges in Boc Deprotection of PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Boc deprotection of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my PEG linker?
Incomplete Boc deprotection is a frequent issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butyloxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates might require longer reaction times.[1][2]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thus slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection as it needs to fully solvate both the PEG-linker conjugate and the acid.[1]
Q2: I'm observing unexpected side products after the deprotection reaction. What could be the cause?
The formation of side products is often due to the reactive nature of the tert-butyl cation generated during the cleavage of the Boc group. This cation can alkylate sensitive amino acid residues if they are present in your molecule, such as tryptophan, methionine, and cysteine.[3] Additionally, if your molecule contains other acid-labile protecting groups, they may also be cleaved under the deprotection conditions.[1] For instance, some ester bonds have been reported to undergo partial cleavage with TFA.[4]
Q3: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction, enabling the quantification of the starting material, the desired product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which is typically found around 1.4 ppm.[1]
Q4: What are the best practices for working up a Boc deprotection reaction?
The workup procedure will depend on the properties of your deprotected PEG linker:
-
Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. Co-evaporation with a solvent such as toluene can help eliminate residual traces of TFA.[1]
-
Aqueous Workup: If the deprotected product is not soluble in water, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
-
Precipitation: The deprotected PEG-linker can often be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]
-
Ion Exchange Chromatography: For products that are soluble in water, an ion-exchange resin can be utilized to remove the acid and isolate the free amine.[1]
Troubleshooting Guides
Guide 1: Incomplete Deprotection
If you are experiencing incomplete Boc deprotection, follow these troubleshooting steps:
Problem: Analysis by TLC, LC-MS, or NMR indicates the presence of remaining Boc-protected starting material.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient acid concentration | Gradually increase the concentration of TFA in DCM. For example, if you are using 20% TFA, try increasing it to 50%.[1] |
| Inadequate reaction time | Extend the reaction time and continue to monitor the progress every 30-60 minutes.[1] |
| Low reaction temperature | Allow the reaction to warm to room temperature if it is being carried out at 0°C.[5] |
| Steric hindrance | For sterically hindered substrates, consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[1] |
| Poor solubility | Ensure that your PEGylated compound is fully dissolved in the chosen solvent. If not, consider alternative solvent systems.[1] |
Troubleshooting Workflow for Incomplete Deprotection
References
Technical Support Center: Overcoming Solubility Challenges with Azido-PEG9-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Azido-PEG9-Boc conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation and drug delivery.[1] It comprises a nine-unit polyethylene glycol (PEG) chain that enhances solubility and provides a flexible spacer.[2] One end of the PEG chain is functionalized with an azide group (N₃), which is used in "click chemistry" reactions for stable and specific conjugation to molecules containing an alkyne group.[3][4] The other end features a tert-butyloxycarbonyl (Boc)-protected amine, which allows for controlled, stepwise synthesis. The Boc group can be removed under acidic conditions to reveal a primary amine for further conjugation.[2]
Q2: What are the general solubility properties of this compound?
The PEG component of this compound generally imparts good solubility in aqueous solutions and a range of polar organic solvents.[5][6] However, the overall solubility can be influenced by the presence of the more hydrophobic Boc protecting group and the nature of the molecule it is conjugated to.
Q3: In which solvents is this compound typically soluble?
Based on supplier information and the general properties of PEG derivatives, this compound and similar compounds are soluble in a variety of organic solvents.[5][7] Common solvents include:
It is also soluble in other polar organic solvents like chloroform, tetrahydrofuran (THF), and acetonitrile.[7]
Q4: Can I dissolve this compound directly in aqueous buffers?
While the PEG chain enhances water solubility, direct dissolution in aqueous buffers at high concentrations might be challenging due to the hydrophobic Boc group. It is often recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then dilute it into the aqueous reaction mixture.
Q5: How does the Boc protecting group affect the solubility of the conjugate?
The tert-butyloxycarbonyl (Boc) group is relatively nonpolar and can decrease the overall aqueous solubility of the PEG conjugate. Upon successful deprotection of the Boc group under acidic conditions, the resulting free amine can improve the hydrophilicity and aqueous solubility of the molecule.[2]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound conjugates and provides step-by-step solutions.
Problem 1: this compound conjugate is difficult to dissolve in the initial solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice | - Consult the solubility data table below. - If the conjugate has a significant hydrophobic component, start with an organic solvent like DMSO or DMF. |
| Low dissolution rate | - Gently warm the solution (to 30-40°C) to increase the dissolution rate. Avoid excessive heat, which could degrade the molecule. - Use sonication in a water bath to aid dissolution. - Increase the vortexing or stirring time. |
| Moisture in the solvent | - Use fresh, anhydrous grade solvents, especially for moisture-sensitive applications. |
Problem 2: The conjugate precipitates when the organic stock solution is added to an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Exceeded solubility limit in the final aqueous solution | - Decrease the final concentration of the this compound conjugate in the reaction mixture. - Add the organic stock solution dropwise to the vigorously stirred aqueous buffer to facilitate better mixing and prevent localized high concentrations. |
| Insufficient co-solvent | - If the experimental conditions permit, increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final reaction mixture. Be mindful of the tolerance of your biomolecules to the organic solvent. |
| "Salting out" effect | - High salt concentrations in the aqueous buffer can reduce the solubility of PEGylated compounds. If possible, try reducing the salt concentration or using a different buffer system. |
Problem 3: The final purified conjugate has poor aqueous solubility.
| Possible Cause | Troubleshooting Steps |
| Residual hydrophobic impurities | - Ensure the purification method (e.g., dialysis, size-exclusion chromatography, HPLC) is effective in removing unreacted starting materials and other hydrophobic species. |
| Incomplete Boc deprotection | - If the experimental workflow involves Boc deprotection, confirm the complete removal of the Boc group using analytical techniques like NMR or mass spectrometry. The presence of the Boc group will decrease aqueous solubility. |
| Aggregation of the conjugate | - Optimize the storage buffer conditions (pH, ionic strength). - Consider the inclusion of solubility-enhancing excipients if appropriate for the application. |
Data Presentation: Solubility of this compound and Analogs
| Solvent | Qualitative Solubility |
| Water | Soluble[2][8] |
| Dimethyl sulfoxide (DMSO) | Soluble[5][7] |
| Dimethylformamide (DMF) | Soluble[5][7] |
| Dichloromethane (DCM) | Soluble[2][8] |
| Chloroform | Soluble[7] |
| Tetrahydrofuran (THF) | Soluble[7] |
| Acetonitrile | Soluble |
| Toluene | Less Soluble (heating may improve solubility)[5] |
| Alcohols (Methanol, Ethanol) | Soluble[7] |
| Diethyl Ether | Insoluble[5] |
| Hexane | Insoluble |
Experimental Protocols
Detailed Methodology for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with Solubility Troubleshooting
This protocol describes the conjugation of an alkyne-modified peptide to this compound, with specific steps to mitigate potential solubility issues.
Materials:
-
This compound
-
Alkyne-modified peptide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deoxygenated Phosphate Buffered Saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Reactant Stock Solutions:
-
This compound: Prepare a 100 mM stock solution in anhydrous DMSO. If dissolution is slow, gently warm the vial to 30-40°C or sonicate for 5-10 minutes.
-
Alkyne-modified Peptide: Dissolve the peptide in deoxygenated PBS to a final concentration of 10 mM. If the peptide has poor aqueous solubility, a co-solvent system (e.g., with a small percentage of DMSO or DMF) may be necessary.
-
-
Click Chemistry Reaction Setup:
-
In a microcentrifuge tube, add the following in the specified order:
-
Deoxygenated PBS to achieve the final reaction volume.
-
Alkyne-modified peptide solution to a final concentration of 1 mM.
-
This compound stock solution to a final concentration of 1.5 mM (1.5-fold molar excess). Add this dropwise while gently vortexing the tube to avoid precipitation.
-
THPTA stock solution to a final concentration of 5 mM.
-
CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. Protect from light.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC to observe the formation of the product and the consumption of the starting materials.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the resulting PEGylated peptide using a suitable method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted reagents and byproducts.
-
-
Characterization and Storage:
-
Characterize the purified conjugate by mass spectrometry to confirm the correct molecular weight.
-
Lyophilize the purified conjugate for long-term storage at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for CuAAC conjugation.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. azido peg9 boc — TargetMol Chemicals [targetmol.com]
- 2. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. chempep.com [chempep.com]
- 7. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 8. Azido-PEG9-amine, 1207714-69-9 | BroadPharm [broadpharm.com]
Technical Support Center: Copper-Catalyzed Azido-PEG9-Boc Reaction
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of PEGylated compounds, such as those involving Azido-PEG9-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper catalyst in the this compound reaction?
A1: The copper catalyst, specifically in its Cu(I) oxidation state, is essential for the Copper-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) reaction. It works by forming a copper acetylide intermediate with the alkyne, which then readily reacts with an azide (like this compound) to create a stable triazole ring.[1][2] The uncatalyzed version of this reaction is significantly slower and often requires high temperatures, leading to a mixture of products.[1][3][4]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source for my reaction?
A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][5] Therefore, a common and effective practice is to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), along with a reducing agent like sodium ascorbate.[1][2] This combination generates the active Cu(I) species in situ, ensuring a consistent concentration of the catalyst throughout the reaction.[1][6]
Q3: What is the purpose of adding a ligand to the reaction mixture?
A3: Ligands are crucial for stabilizing the active Cu(I) catalyst, which prevents its oxidation and disproportionation.[1] They can also significantly increase the reaction rate.[3][7][8] For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous and biological systems.[1][9]
Q4: Can the solvent choice impact the efficiency of my CuAAC reaction?
A4: Yes, the solvent can significantly influence the reaction rate and yield. CuAAC reactions are versatile and can be performed in a variety of solvents, including water, DMSO, DMF, and THF, or mixtures thereof.[10] Interestingly, water can sometimes accelerate the reaction rate.[4][10] For substrates with limited water solubility, adding a co-solvent like DMSO or DMF can be beneficial.[10]
Q5: How can I purify the final product of my click chemistry reaction?
A5: Purification methods depend on the characteristics of your product. For small molecules, standard techniques such as column chromatography, recrystallization, or precipitation are often effective.[1] For larger molecules like bioconjugates, methods such as dialysis, size-exclusion chromatography, or specialized purification beads are used to remove excess reagents and the copper catalyst.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yield is a frequent issue in CuAAC reactions and can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
// Nodes start [label="Start:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Catalyst Issues?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Reagent Issues?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Condition Issues?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sol_catalyst [label="Solution:\n- Use fresh reducing agent (NaAsc).\n- Degas solvents to remove O₂.\n- Use a stabilizing ligand (e.g., THPTA).\n- Ensure correct Cu source.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reagents [label="Solution:\n- Check purity of azide and alkyne.\n- Use a slight excess of one reagent.\n- Avoid impurities that chelate copper.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_conditions [label="Solution:\n- Optimize solvent (e.g., add co-solvent).\n- Adjust temperature if sterically hindered.\n- Check and adjust pH (typically ~7).\n- Optimize reaction time.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> catalyst; catalyst -> reagents [label=" No"]; reagents -> conditions [label=" No"];
catalyst -> sol_catalyst [label=" Yes"]; reagents -> sol_reagents [label=" Yes"]; conditions -> sol_conditions [label=" Yes"]; } }
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution | Explanation |
| Catalyst Inactivation | • Ensure the use of a fresh solution of the reducing agent (e.g., sodium ascorbate).• Deoxygenate solvents by bubbling with an inert gas (N₂ or Ar) before adding the catalyst.[10]• Use a stabilizing ligand like THPTA (aqueous) or TBTA (organic) to protect the Cu(I) state.[1][3] | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen. A fresh reducing agent and inert atmosphere are critical.[1][10] Ligands prevent oxidation and precipitation.[1] |
| Reagent Purity/Stoichiometry | • Verify the purity of the this compound and the alkyne starting materials.• Use a slight excess (e.g., 1.1 - 2 equivalents) of the less critical or more accessible reagent to drive the reaction to completion.[11] | Impurities in reagents can interfere with the catalyst. Incorrect stoichiometry can lead to incomplete conversion. |
| Poor Substrate Solubility | • For PEGylated reagents in aqueous solutions, ensure complete dissolution.• If solubility is an issue, add a co-solvent such as DMSO or DMF.[10] | Incomplete dissolution of reactants will significantly lower the effective concentration and slow down the reaction rate. |
| Steric Hindrance | • Increase the reaction temperature (e.g., to 40-60 °C).• Prolong the reaction time and monitor progress using TLC or LC-MS.[1] | Bulky groups near the azide or alkyne can physically block the components from coming together, slowing the reaction.[1] |
| Inappropriate pH or Buffer | • Maintain a pH around 7 for most bioconjugation reactions.[12]• Avoid buffers with high concentrations of chelating agents (e.g., Tris) or ions that can interfere with copper (e.g., high chloride).[12] | The pH can affect the stability of the reactants and the catalyst complex. Some buffer components can sequester the copper catalyst. |
Problem 2: Presence of Side Products
The formation of unintended side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | • Presence of oxygen, which facilitates the oxidation of Cu(I) to Cu(II), a catalyst for this side reaction. | • Thoroughly degas all solutions.[10]• Maintain a sufficient concentration of the reducing agent (sodium ascorbate). |
| Biomolecule Degradation | • Generation of reactive oxygen species (ROS) by the copper catalyst and reducing agent. | • Use a protective, chelating ligand such as THPTA.[11]• A 5:1 ligand-to-copper ratio is often recommended to protect sensitive biomolecules.[13][14]• Minimize reaction time by optimizing other parameters. |
Experimental Protocols
General Protocol for CuAAC of this compound
This protocol provides a starting point and may require optimization for specific alkyne substrates.
1. Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.
-
Alkyne Substrate: Prepare a 10 mM stock solution in DMSO or buffer.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[11]
-
Ligand (THPTA for aqueous): Prepare a 50 mM stock solution in deionized water.[11][14]
-
Sodium Ascorbate (NaAsc): Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [11][14]
2. Reaction Setup (Example for a 100 µL final volume):
// Nodes start [label="Start: Prepare Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; mix_reagents [label="1. Combine Azide, Alkyne, and Buffer\nin reaction vial.", fillcolor="#FFFFFF", fontcolor="#202124"]; premix_catalyst [label="2. In a separate tube, premix\nCuSO₄ and Ligand (e.g., THPTA).", fillcolor="#FFFFFF", fontcolor="#202124"]; add_catalyst [label="3. Add premixed catalyst solution\nto the reaction vial.", fillcolor="#FFFFFF", fontcolor="#202124"]; degas [label="4. Degas the mixture\n(e.g., bubble with N₂ for 5-10 min).", fillcolor="#FFFFFF", fontcolor="#202124"]; initiate [label="5. Initiate reaction by adding\nfresh Sodium Ascorbate solution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="6. Incubate at Room Temperature.\nMonitor by TLC or LC-MS.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Reaction Complete", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> mix_reagents; mix_reagents -> premix_catalyst; premix_catalyst -> add_catalyst; add_catalyst -> degas; degas -> initiate; initiate -> incubate; incubate -> end; } }
Caption: Recommended workflow for setting up a CuAAC reaction.
Order of Addition and Final Concentrations:
-
To a microcentrifuge tube, add:
-
Azide (this compound): 1.0 equivalent (e.g., 10 µL of 10 mM stock for 1 mM final conc.)
-
Alkyne Substrate: 1.1 equivalents (e.g., 11 µL of 10 mM stock for 1.1 mM final conc.)
-
Buffer (e.g., Phosphate Buffer, pH 7.4) to bring the volume to ~80 µL.
-
-
In a separate tube, premix the catalyst:
-
Add 2.5 µL of 50 mM THPTA solution (for 1.25 mM final conc.).
-
Add 2.5 µL of 20 mM CuSO₄ solution (for 0.5 mM final conc.).
-
Let this mixture sit for 1-2 minutes. This premixing step is crucial.[10]
-
-
Add the 5 µL of the catalyst premix to the main reaction tube.
-
Initiate the reaction:
-
Add 10 µL of freshly prepared 100 mM Sodium Ascorbate solution (for 10 mM final conc.).[10]
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Reaction times can vary from 30 minutes to several hours. Monitor the reaction's progress using an appropriate analytical technique like LC-MS or TLC.
-
3. Workup and Purification:
-
Once the reaction is complete, the purification strategy will depend on the product. For PEGylated small molecules, techniques like reverse-phase chromatography may be suitable. For bioconjugates, size-exclusion chromatography or dialysis is recommended to remove the copper catalyst and excess reagents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
How to monitor the progress of an Azido-PEG9-Boc reaction
Welcome to the technical support center for monitoring reactions involving Azido-PEG9-Boc and related PEGylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of a reaction involving an this compound linker?
A1: The progress of conjugation or modification reactions using this compound can be effectively monitored using several analytical techniques. The most common methods include Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the product.[1][2] For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool.[3]
A typical monitoring workflow involves:
-
Taking small aliquots from the reaction mixture at different time points.
-
Analyzing these aliquots using a primary method like TLC or HPLC to observe the consumption of the starting material and the formation of the product.
-
Confirming the identity of the final product using LC-MS and/or NMR spectroscopy.[1]
Q2: How can I effectively use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a fast and invaluable tool for qualitatively assessing reaction progress by comparing the retention factor (Rf) of the starting materials and the product.[4] For PEGylated compounds, which can be challenging due to their physical properties, consider the following:
-
Stationary Phase: Standard silica gel plates are most common.[4] If streaking occurs due to the acidic nature of silica, using neutral alumina plates or adding a small amount of a basic solvent like triethylamine (e.g., 2-5%) to the eluent can help.[4]
-
Mobile Phase (Eluent): PEG-containing compounds are very polar and often require highly polar solvent systems to move from the baseline.[5][6] Common systems include mixtures of dichloromethane/methanol or chloroform/ethanol/isopropanol.[5][7] You may need to experiment with gradients, such as 1-10% methanol in dichloromethane.[5]
-
Visualization: PEG compounds often lack a UV chromophore, making them invisible under a standard UV lamp.[8][9] Therefore, chemical staining is necessary. Effective stains for PEG derivatives include modified Dragendorff stain, phosphomolybdic acid, or an iodine chamber.[5][7]
Q3: What should I consider when setting up an HPLC method for my this compound reaction?
A3: HPLC is a powerful technique for quantitative analysis of your reaction mixture.[] Key considerations include:
-
Chromatography Mode: Reversed-phase HPLC (RP-HPLC) is frequently used to separate PEGylated molecules based on hydrophobicity.[8][11] Base-deactivated C8 or C18 columns are often suitable.[11][12] For analyzing the size and purity of larger PEGylated products, Size-Exclusion Chromatography (SEC) can be effective.[11][13]
-
Mobile Phase: A gradient elution is typically required, often using water and acetonitrile or methanol as the mobile phases.[8][9]
-
Detection: This is a critical parameter. Since PEG linkers do not have a strong UV chromophore, standard UV detection can be challenging.[13][14] More suitable detectors include:
Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to monitor the reaction?
A4: NMR, particularly ¹H NMR, provides unambiguous structural information and is the most definitive method for confirming the presence of the Boc protecting group.[3]
-
Boc Group Signal: The most characteristic signal for a Boc-protected amine is a sharp singlet at approximately 1.4 ppm in the ¹H NMR spectrum, which integrates to nine protons.[3][17]
-
Monitoring Progress: To monitor a Boc protection reaction, you would observe the disappearance of the starting amine's N-H proton signal and the appearance of the nine-proton singlet of the tert-butyl group.[3] Conversely, for a deprotection reaction, you would monitor the disappearance of this singlet.[17][18]
-
Quantitative Analysis: By integrating the signals corresponding to the starting material and the product, you can determine the reaction conversion.[3][19]
| Functional Group | Technique | Typical Chemical Shift / Signal | Notes |
| Boc Group | ¹H NMR | ~1.4 ppm (singlet, 9H) | Unambiguous evidence of the tert-butyl group.[3][17] |
| Boc Group | ¹³C NMR | ~80 ppm (quaternary C), ~28 ppm (methyl C), ~155 ppm (carbonyl C) | Confirms the presence of the Boc group's carbon skeleton.[3][20] |
| Azide Group | IR Spectroscopy | ~2100 cm⁻¹ (strong, sharp stretch) | A characteristic and easily identifiable peak for the azide functional group. |
Q5: How does Liquid Chromatography-Mass Spectrometry (LC-MS) confirm reaction success?
A5: LC-MS is a highly specific technique that combines the separation power of HPLC with the detection capability of mass spectrometry.[2] It is used to confirm that the reaction has produced the desired product by verifying its molecular weight.[16] When monitoring a conjugation reaction, the expected mass of the product will be the sum of the molecular weights of the starting materials minus the mass of any small molecule byproduct, such as water (18.02 Da).[2]
Troubleshooting Guide
Q: My TLC plate shows a long, unresolved streak. What can I do?
A: Streaking on TLC is a common issue with highly polar or strongly interacting compounds like PEGs.[5] Here are several steps to troubleshoot this problem:
-
Adjust Solvent Polarity: Your compound may be too polar for the current eluent, causing it to stick to the baseline and streak as it slowly moves. Try a more polar solvent system, for example, by increasing the percentage of methanol in a DCM/MeOH mixture.[7]
-
Add a Modifier: The silica gel on TLC plates is slightly acidic. If your compound is basic, it can interact strongly, leading to streaking. Add a small amount (2-5%) of a basic modifier like triethylamine or ammonia to your eluent to neutralize the silica surface.[4]
-
Spot Carefully: Overloading the sample can cause significant streaking. Ensure you are spotting a very small, concentrated spot on the baseline.[4]
-
Change the Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase, such as neutral alumina, which may have different interactions with your compound.[4]
Q: Why is my Boc deprotection reaction incomplete?
A: Incomplete removal of the Boc group is a frequent issue. The most common causes are related to the acidic cleavage conditions.[17]
-
Insufficient Acid Strength/Concentration: The Boc group is cleaved by acid. If the acid (e.g., trifluoroacetic acid, TFA) concentration is too low, the reaction may not go to completion. Try increasing the TFA concentration in your solvent (e.g., from 20% to 50% TFA in DCM).[17]
-
Inadequate Reaction Time: Deprotection is a kinetic process. If the reaction time is too short, it may not be complete. Continue to monitor the reaction at longer time points until TLC or HPLC shows the full consumption of the starting material.[17]
-
Solvent Issues: The solvent must fully dissolve both the Boc-protected PEG compound and the acid. Dichloromethane (DCM) is a common choice, but ensure your specific substrate is soluble.[17]
Q: The molecular weight from my LC-MS analysis is not what I expected. What could be the issue?
A: An unexpected mass can arise from several sources:
-
Incomplete Reaction or Side Reactions: Your desired product may not have formed. Check for the presence of starting materials or unexpected side products in the chromatogram.
-
Formation of Adducts: In electrospray ionization (ESI), it is very common for molecules to form adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Look for masses that are ~22 Da or ~38 Da higher than your expected protonated mass ([M+H]⁺).
-
Multiple Charges: Larger molecules like PEGylated proteins can acquire multiple charges (e.g., [M+2H]²⁺, [M+3H]³⁺). This results in ions appearing at m/z values corresponding to (M + nH) / n. Mass spectrometry software can often "deconvolute" these spectra to determine the parent mass.[21]
-
Incorrect Starting Material: Verify the purity and identity of your starting this compound linker and other reagents.
Experimental Protocols
Protocol 1: General Method for Reaction Monitoring by TLC
-
Plate Preparation: Mark a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.[4]
-
Spotting: On the line, spot your starting materials (for reference), and a co-spot (both starting materials in the same spot). As the reaction proceeds, use a capillary tube to spot a small aliquot of the reaction mixture.
-
Development: Place the TLC plate in a closed chamber containing the chosen eluent (e.g., 5-10% Methanol in Dichloromethane). Ensure the solvent level is below the pencil line.[22] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. After the plate is dry, visualize the spots. If not UV-active, dip the plate in a staining solution (e.g., phosphomolybdic acid) and gently heat with a heat gun until spots appear.[7]
-
Analysis: Compare the spot(s) from the reaction mixture to the starting material references. The disappearance of starting material spots and the appearance of a new spot indicate product formation.
Protocol 2: General Method for Reaction Monitoring by RP-HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction. Quench the reaction immediately by diluting the aliquot significantly (e.g., 1:100) in the initial mobile phase (e.g., 95:5 Water:Acetonitrile).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid or TFA.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.
-
Detector: ELSD, CAD, or MS.[][15]
-
-
Gradient Elution: Run a linear gradient, for example, from 5% B to 95% B over 15-20 minutes.
-
Injection: Inject 10-20 µL of the diluted, quenched sample.
-
Analysis: Monitor the chromatogram for the decrease in the peak area of the starting material(s) and the corresponding increase in the peak area of the product over time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
Technical Support Center: Refinement of Purification Protocols for PROTACs with PEG Linkers
Welcome to the technical support center for the purification of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of PEGylated PROTACs?
A1: The synthesis of PEGylated PROTACs can result in a complex mixture of impurities. These commonly include unreacted starting materials (the parent PROTAC molecule and the PEGylating reagent), byproducts from the coupling reaction, and a heterogeneous mixture of the desired product.[1] This heterogeneity can manifest as PROTACs with varying numbers of PEG units attached (if multiple reaction sites are available) and positional isomers, where the PEG linker is attached to different locations on the PROTAC molecule.[1]
Q2: Why is the purification of PROTACs with PEG linkers particularly challenging?
A2: The purification of PEGylated PROTACs is challenging due to a combination of factors. PROTACs themselves are often large, complex molecules with poor solubility.[2] The addition of a PEG linker, while beneficial for solubility and pharmacokinetic properties, introduces further complexity.[1] PEG is a neutral, hydrophilic polymer, which can mask the physicochemical properties of the parent molecule, making it difficult to achieve high-resolution separation from unreacted starting materials and other PEG-containing impurities.[1] The flexible nature of the PEG chain can also lead to peak broadening in chromatography.
Q3: Which chromatography techniques are most effective for purifying PEGylated PROTACs?
A3: A multi-step approach combining different chromatography techniques is often the most effective strategy. The most commonly used methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful, high-resolution technique that separates molecules based on their hydrophobicity. It is very effective for separating the PEGylated PROTAC from the unreacted, typically more hydrophobic, parent PROTAC.[1][]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). Since PEGylation increases the size of the PROTAC, SEC is useful for removing smaller impurities like unreacted PEG reagents and other small-molecule byproducts.[1][]
-
Flash Column Chromatography: This technique can be used for initial, rapid purification of crude reaction mixtures, particularly for separating less polar compounds. Solvent systems often involve gradients of methanol in dichloromethane or chloroform, sometimes with the addition of ethanol or isopropanol to improve separation of polar, streaking compounds.
Q4: How does the length of the PEG linker affect the purification process?
A4: The length of the PEG linker significantly impacts a PROTAC's properties and its behavior during purification. Longer PEG chains increase the hydrophilicity and hydrodynamic radius of the molecule.[4][5] In RP-HPLC, a longer PEG linker generally leads to a shorter retention time as the molecule becomes more polar. This property can be exploited to separate PROTACs with different length PEG linkers. However, very long PEG chains can sometimes complicate purification by increasing the molecule's heterogeneity and potential for aggregation. The optimal linker length for both biological activity and ease of purification must often be determined empirically.[4][6]
Troubleshooting Guides
HPLC-Based Purification (RP-HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Broad Peaks | 1. Extra-column volume: Excessive tubing length or diameter, large sample loop, or large flow cell volume. 2. Incompatible sample solvent: Sample dissolved in a stronger solvent than the mobile phase. 3. Column contamination or degradation: Buildup of impurities on the column frit or stationary phase degradation. 4. Secondary interactions: The analyte is interacting with active sites (silanols) on the column packing.[7] | 1. Minimize tubing length and use appropriate inner diameters. Use a smaller sample loop and flow cell if possible. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Flush the column with a strong solvent. If the problem persists, replace the column.[8] 4. Adjust the mobile phase pH (for basic compounds, a lower pH often improves peak shape). Add a competitive amine like triethylamine (TEA) in small amounts, or use a deactivated column. |
| Peak Tailing | 1. Active sites on the column: Similar to the cause of broad peaks, interactions with residual silanols can cause tailing.[7] 2. Column overload: Injecting too much sample. 3. Partially blocked column frit. | 1. Use a lower pH mobile phase or add a modifier. 2. Reduce the injection volume or the concentration of the sample.[7] 3. Back-flush the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the frit may need to be replaced, or a new column may be necessary.[8] |
| Poor Resolution | 1. Suboptimal mobile phase gradient: The gradient may be too steep, not allowing for sufficient separation. 2. Incorrect column chemistry: The stationary phase (e.g., C18, C8, C4) may not be ideal for the specific PROTAC. For large PEGylated molecules, C4 or C8 might provide better results than C18.[1] 3. Co-elution of impurities: Impurities may have very similar retention times to the desired product. | 1. Optimize the gradient by making it shallower or using a multi-step gradient. 2. Experiment with different column chemistries. 3. Consider a secondary purification step using a different technique, such as SEC or a different stationary phase in RP-HPLC. |
| Low Recovery | 1. Precipitation on the column: The PROTAC may not be soluble in the mobile phase. 2. Irreversible binding: Strong interaction with the stationary phase. 3. Degradation of the PROTAC: The compound may be unstable under the purification conditions (e.g., acidic mobile phase). | 1. Ensure the sample is fully dissolved before injection. Consider adding organic solvent to the sample if compatible with the initial mobile phase. 2. Use a mobile phase with a stronger organic solvent or a different column. 3. Check the stability of the PROTAC under the analytical conditions. If necessary, use a different mobile phase (e.g., with formic acid instead of trifluoroacetic acid). |
General Purification Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Presence of Unreacted Starting Material | 1. Incomplete reaction: The coupling reaction did not go to completion. | 1. Optimize the reaction conditions (e.g., increase reaction time, temperature, or equivalents of reagents).[1] |
| Product Aggregation | 1. High concentration: The PROTAC may aggregate at high concentrations. 2. Hydrophobic interactions: The large, often hydrophobic nature of PROTACs can lead to aggregation. | 1. Work with more dilute solutions. 2. Add organic modifiers or detergents to the buffer during purification (if compatible with the downstream application). |
Data Presentation
Illustrative Comparison of Purification Methods for a Hypothetical PEGylated PROTAC
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Chromatography (Silica Gel) | 60-90% | Moderate to High | Fast, good for initial cleanup, removes less polar impurities. | Lower resolution for polar compounds, may cause streaking of PEGylated molecules. |
| Size-Exclusion Chromatography (SEC) | >90% (for size-based impurities) | High | Excellent for removing small molecule impurities (unreacted PEG, salts).[] | Does not separate molecules of similar size (e.g., positional isomers). |
| Reverse-Phase HPLC (RP-HPLC) | >98% | Moderate | High resolution, excellent for separating based on polarity (e.g., unreacted PROTAC from product).[1][] | Can be time-consuming, may lead to product loss if not optimized. |
Note: The values presented are illustrative and can vary significantly based on the specific PROTAC molecule, linker length, and experimental conditions.
Experimental Protocols
Protocol 1: Purification of a PEGylated PROTAC using Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for the purification of a PEGylated PROTAC. Optimization of the gradient and column choice will be necessary for each specific molecule.
-
System Preparation:
-
Column: A C18 or C4 preparative HPLC column is commonly used.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude PROTAC reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated column.
-
Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.[10]
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks on the chromatogram. The PEGylated PROTAC will typically elute earlier than the un-PEGylated, more hydrophobic starting material.
-
Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the desired product.
-
Pool the pure fractions and remove the solvent by lyophilization.[1]
-
Protocol 2: Purification of a PEGylated PROTAC using Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing small molecule impurities from a PEGylated PROTAC sample.
-
System Preparation:
-
Column: Choose an SEC column with a fractionation range appropriate for the molecular weight of your PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution such as Phosphate-Buffered Saline (PBS) is typically used.[1] The mobile phase should be filtered and degassed.[11]
-
Equilibrate the column with at least two column volumes of the mobile phase at a constant flow rate.[1]
-
-
Sample Preparation:
-
Dissolve the PROTAC sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.[11]
-
-
Chromatography:
-
Inject the prepared sample onto the column. The injection volume should generally not exceed 2-5% of the total column volume for optimal resolution.[12]
-
Elute the sample isocratically (with no change in mobile phase composition).
-
-
Fraction Collection and Analysis:
-
Collect fractions as the sample elutes. The larger PEGylated PROTAC will elute first, followed by smaller impurities.
-
Analyze the fractions by analytical HPLC or LC-MS to identify those containing the pure product.
-
Pool the pure fractions. If necessary, the buffer can be exchanged or removed by dialysis or a subsequent RP-HPLC step.
-
Visualizations
Caption: A typical multi-step workflow for the purification of PEGylated PROTACs.
Caption: Troubleshooting logic for common HPLC peak shape issues in PROTAC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 12. goldbio.com [goldbio.com]
Validation & Comparative
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their favorable physicochemical properties, such as enhanced solubility and biocompatibility.[1][2] This guide provides a comparative analysis of how different PEG linker lengths, with a focus on Azido-PEG9-Boc as a representative long-chain linker, impact the efficacy of a PROTAC.
The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's success.[3][4] These characteristics directly influence the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—which is an essential prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][3] An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient degradation, while suboptimal lengths can result in poor efficacy.[5]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
To illustrate the impact of linker length, the following table summarizes hypothetical but representative data for a series of PROTACs targeting a kinase. These PROTACs are identical except for the length of the PEG chain connecting the warhead to a von Hipp-Lindau (VHL) E3 ligase ligand. The "this compound" represents the synthetic precursor to the final PROTAC containing a 9-unit PEG linker. The key metrics for comparison are DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[6]
| Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Key Observations |
| PEG3 | 12 | 150 | 75 | Moderate degradation; the short linker may introduce steric hindrance, limiting optimal ternary complex formation. |
| PEG6 | 21 | 25 | 92 | Improved potency and efficacy; the increased length allows for more favorable protein-protein interactions. |
| PEG9 | 30 | 10 | 98 | Optimal performance; this linker length appears ideal for stabilizing a productive ternary complex for this specific target and E3 ligase pair. |
| PEG12 | 39 | 45 | 88 | Decreased potency; the excessive length and flexibility may lead to a less stable, non-productive ternary complex (an entropic penalty).[7] |
This data is illustrative and serves to highlight the general trends observed in PROTAC linker optimization studies. The optimal linker length is highly dependent on the specific target protein and E3 ligase combination and must be determined empirically.[7][8]
Visualizing PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating efficacy.
Caption: General mechanism of action for a PROTAC molecule.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Beyond the PEG Paradigm: A Comparative Guide to PROTAC Linker Alternatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While polyethylene glycol (PEG) linkers have been a mainstay in early-stage development due to their hydrophilicity and synthetic tractability, the field is rapidly evolving.[1][2] This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[3][4] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[3] This guide explores the performance of various linker classes as alternatives to the commonly used Azido-PEG linkers, focusing on hydrocarbon chains, rigid structures, and the synthetic advantages of "clickable" moieties.
The Catalytic Power of PROTACs
PROTACs operate as a catalytic system within the cell. By bringing a target protein and an E3 ligase into proximity, a single PROTAC molecule can trigger the degradation of multiple protein copies before it is itself degraded. This cycle of binding, ubiquitination, and release is central to their high potency.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[4][5]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[6] The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[6]
Table 1: Flexible Linkers - Alkyl vs. PEG Chains
Flexible linkers, predominantly alkyl and PEG chains, are often the first choice in PROTAC design due to their synthetic tractability.[6] While PEG linkers enhance solubility, simple alkyl chains offer a hydrophobic alternative that can improve cell permeability.[5][7]
| Target Protein | E3 Ligase | Linker Type | Linker Composition | Key Finding | Reference(s) |
| CRBN | VHL | Alkyl | 9-atom alkyl chain | Induced concentration-dependent CRBN degradation. | [8] |
| CRBN | VHL | PEG | 3 PEG units (replaces 9-atom alkyl) | Resulted in only weak CRBN degradation. | [8] |
| BRD4 | VHL | PEG | PEG5 | Optimal potency (DC50 = 15 nM, Dmax >98%). | [1] |
| BRD4 | VHL | PEG | PEG3 / PEG6 | Reduced potency compared to PEG5. | [1] |
| ERK5 | VHL | Alkyl | - | ~22-fold lower cell permeability compared to PEG linker. | [6] |
Table 2: Rigid Linkers - Enhancing Potency and Selectivity
Rigid linkers, which incorporate cyclic or aromatic structures like piperazine or phenyl rings, can pre-organize the PROTAC into a bioactive conformation.[5][8] This can enhance ternary complex stability and improve pharmacokinetic properties.[6][9]
| Target Protein | E3 Ligase | Linker Type | Linker Composition | Key Finding | Reference(s) |
| Androgen Receptor (AR) | IAP | Rigid | Disubstituted phenyl rings | No activity against AR, whereas flexible parent PROTAC was active. | |
| CDK9 | Cereblon | Rigid | Triazole | Varied triazole position led to significant changes in potency. | [6] |
| SMARCA2/4 | VHL | Rigid | Piperazine/Benzyl (ACBI1) | Resulted in potent degradation. | [6] |
| AR | IAP | Rigid | Piperidine/Piperazine | Significantly improved solubility and resulted in a more potent degrader (ARD-69). | [9] |
Table 3: "Clickable" Linkers - Streamlining Synthesis
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and versatile method for PROTAC synthesis, allowing for the rapid generation of libraries with diverse linkers.[6][10] The resulting triazole moiety is metabolically stable and can act as a rigid structural element.[7][8]
| Target Protein | E3 Ligase | Linker Type | Key Feature | Advantage | Reference(s) |
| Various | Various | Triazole-based | Formed via CuAAC | High efficiency, versatility, suitable for high-throughput synthesis. | [6][8] |
| BRD4 | VHL/CRBN | Triazole | Rapid library generation | Enabled optimization of linker length, revealing distinct length requirements for VHL vs. CRBN. | [8] |
| PARP1 | VHL/CRBN/MDM2 | Triazole | Combinatorial synthesis | Rapidly identified optimal anchor-linker-warhead combinations. | [8] |
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.
PROTAC Synthesis: Traditional Amide Coupling vs. Click Chemistry
The choice of synthetic route can significantly impact the speed and flexibility of a PROTAC development program. While traditional amide coupling is robust, click chemistry offers a more modular and high-throughput-friendly approach.[10]
Caption: Comparison of PROTAC synthesis workflows.[10]
Protocol 1: Amide Coupling [10]
-
Activation: Dissolve the E3 ligase ligand-linker construct containing a terminal carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF).
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the POI ligand containing a free amine group (1 equivalent) to the activated linker solution.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography to yield the final PROTAC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [10]
-
Precursor Preparation: Synthesize two precursor molecules: one with a terminal alkyne (e.g., POI ligand) and the other with an azide (e.g., E3 ligase ligand).
-
Reaction Setup: Dissolve the azide (1 equivalent) and alkyne (1 equivalent) precursors in a solvent mixture (e.g., tBuOH/H₂O).
-
Catalysis: Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is often complete within 1-4 hours.
-
Purification: Upon completion, purify the reaction mixture directly using preparative HPLC or column chromatography to isolate the triazole-linked PROTAC.
Workflow for PROTAC Evaluation
A systematic workflow is essential for comparing the efficacy of different PROTAC linkers. This typically involves a series of in vitro assays to measure degradation, permeability, and cytotoxicity.
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.[6]
Protocol 3: Western Blot for Target Protein Degradation [6]
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against the target protein overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) [6]
-
Plate Preparation: Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the PROTAC solution (at a known concentration in buffer) to the donor wells.
-
Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a set period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using a standard formula that accounts for the concentration change over time and the surface area of the membrane.
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While Azido-PEG linkers have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative that can enhance permeability. Rigid linkers containing cyclic or aromatic groups can improve potency and pharmacokinetic profiles by pre-organizing the molecule into a bioactive conformation.[6][8] Finally, the advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[10] Ultimately, the rational design of a PROTAC requires a multi-parameter optimization where the linker is tuned in concert with the E3 ligase and target protein ligands to achieve the desired degradation profile and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Characterization of Azido-PEG9-Boc Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Azido-PEG9-Boc, a heterobifunctional linker incorporating a polyethylene glycol (PEG) spacer, an azide group for click chemistry, and a Boc-protected amine, offers a versatile platform for conjugation. This guide provides a comparative analysis of mass spectrometry for the characterization of this compound and presents alternative analytical techniques, supported by experimental protocols and data.
Mass Spectrometry for Primary Characterization
Mass spectrometry is a cornerstone technique for the structural elucidation and purity assessment of PEGylated molecules. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful tools for determining the molecular weight of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is highly suited for analyzing polar and thermally labile molecules like this compound. It typically yields multiply charged ions, which can be deconvoluted to determine the monoisotopic mass with high accuracy.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another effective method, particularly for its simplicity and ability to generate predominantly singly charged ions, simplifying spectral interpretation.[1]
A summary of expected and observed mass-to-charge ratios for this compound is presented in Table 1.
| Analytical Technique | Ionization Mode | Theoretical Monoisotopic Mass (Da) | Expected Adducts | Expected m/z |
| ESI-MS | Positive | 582.34 | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | 583.35, 605.33, 621.30 |
| MALDI-TOF MS | Positive | 582.34 | [M+Na]⁺, [M+K]⁺ | 605.33, 621.30 |
Table 1. Comparison of Mass Spectrometry Techniques for this compound Analysis. This table summarizes the theoretical monoisotopic mass and the expected mass-to-charge ratios for common adducts of this compound observed in ESI and MALDI mass spectrometry.
Alternative and Complementary Analytical Methods
While mass spectrometry provides crucial molecular weight information, a comprehensive characterization of this compound necessitates orthogonal techniques to assess purity and confirm its chemical structure.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique to determine the purity of this compound and to separate it from starting materials and byproducts. Due to the lack of a strong UV chromophore in the PEG chain, detection can be challenging. However, the azide and Boc groups may provide sufficient absorbance at low UV wavelengths (e.g., 210 nm). Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are more universal detection methods for such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. ¹H NMR spectroscopy can confirm the presence of the characteristic protons of the PEG backbone, the azide terminus, and the Boc protecting group. The integration of the signals can be used to confirm the structure and assess purity.
| Parameter | Mass Spectrometry (ESI/MALDI) | HPLC (UV/CAD/ELSD) | NMR Spectroscopy (¹H NMR) |
| Information Provided | Molecular Weight, Isotopic Distribution | Purity, Retention Time | Chemical Structure, Functional Group Confirmation |
| Strengths | High mass accuracy, High sensitivity | Excellent for purity assessment and quantification | Detailed structural elucidation |
| Limitations | Limited structural information, Potential for ion suppression | Requires a suitable chromophore for UV detection or specialized detectors | Lower sensitivity compared to MS, Can be complex for large molecules |
Table 2. Performance Comparison of Analytical Techniques for this compound Characterization. This table provides a comparative overview of the strengths and limitations of mass spectrometry, HPLC, and NMR for the characterization of this compound.
Experimental Protocols
ESI-MS Protocol
Sample Preparation:
-
Dissolve this compound in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL.
-
Further dilute the sample solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-100 µg/mL.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mobile Phase: 50:50 (v/v) Acetonitrile/Water + 0.1% Formic Acid.
-
Flow Rate: 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
MALDI-TOF MS Protocol
Sample Preparation:
-
Prepare a 10 mg/mL solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[2]
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Mix the sample and matrix solutions in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Instrumentation and Parameters:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Laser: Nitrogen laser (337 nm).
-
Mode: Positive ion reflector mode.
-
Acceleration Voltage: 20-25 kV.
HPLC Protocol
Sample Preparation:
-
Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector and/or CAD/ELSD.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
¹H NMR Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Number of Scans: 16-64.
Visualizing the Characterization Workflow
References
A Comparative Guide to HPLC Methods for Purity Assessment of Azido-PEG9-Boc Conjugates
For researchers, scientists, and drug development professionals, the precise determination of purity for specialized linkers such as Azido-PEG9-Boc is paramount for ensuring the reliability and reproducibility of their downstream applications, including bioconjugation and the development of antibody-drug conjugates. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of prevalent HPLC methods for the purity assessment of this compound, complete with experimental data and detailed protocols.
The primary analytical challenge in the analysis of this compound and similar PEGylated compounds lies in their limited UV absorbance, necessitating the use of universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors for accurate quantification.[][2] Furthermore, the polymeric nature of PEG can result in a distribution of oligomers, requiring high-resolution separation techniques for accurate characterization.[3]
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific impurities of interest and the desired resolution. The most common impurities in this compound products can include residual starting materials, byproducts from the synthetic process, and degradation products.[3][4] Three primary HPLC modes are frequently employed for the analysis of PEGylated compounds: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
| Method | Principle | Primary Application for this compound | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Resolving the main conjugate from non-polar and less polar impurities and starting materials. High-resolution separation of oligomers.[3][5] | High resolution, compatibility with gradient elution for complex mixtures, and suitability for a wide range of small molecule impurities.[3] | May require non-UV detectors like ELSD or CAD for accurate quantification due to the weak chromophore of the PEG chain.[][3] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Analysis of high molecular weight impurities, aggregates, and determination of polydispersity.[6][7][8] | Simple method development, useful for assessing the presence of oligomers and larger species.[3] | Low resolution for individual oligomers and small molecule impurities.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds on a polar stationary phase. | Orthogonal separation to RP-HPLC, beneficial for very polar impurities and starting materials.[9] | Enhanced retention of polar analytes, compatible with mass spectrometry.[3] | Can have longer column equilibration times and is sensitive to mobile phase composition.[3] |
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD
This method is recommended for the primary purity assessment of this compound, offering high resolution for the separation of the main product from closely related impurities.
1. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[3]
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3][10]
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[3]
-
Gradient Profile:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (Re-equilibration)
-
-
Column Temperature: 30 °C.[12]
-
Injection Volume: 10 µL.
-
Detection:
-
ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
-
CAD: Evaporation Temperature: 35°C, Gas Pressure: 35 psi.[12]
-
3. Data Analysis:
-
The purity of the this compound conjugate is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.
Method 2: Size-Exclusion Chromatography (SEC) with RI Detection
This method is suitable for detecting high molecular weight impurities and aggregates.
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 2-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC System and Conditions:
-
Column: SEC column suitable for the separation of small molecules and oligomers (e.g., Shodex KW-802.5 or similar).[8][13]
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.[14]
-
Flow Rate: 0.5 mL/min.[14]
-
Column Temperature: 25 °C.[14]
-
Injection Volume: 20 µL.
-
Detection: Refractive Index (RI) Detector.[8]
3. Data Analysis:
-
Analyze the chromatogram for peaks eluting earlier than the main this compound peak, which would indicate the presence of higher molecular weight species.
Workflow and Logic Diagrams
References
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 10. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. shodexhplc.com [shodexhplc.com]
- 14. HPLC Analysis of PEG on Two Zenix® SEC-300 Columns in Tandem application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison of Bifunctional Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Bifunctional Linker for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)
The efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the bifunctional linker that connects the targeting moiety to the payload. This guide provides a comprehensive, data-driven comparison of different linker technologies, offering insights into their performance, stability, and impact on therapeutic outcomes. Detailed experimental protocols for key characterization assays are also provided to aid in the rational design and evaluation of these complex molecules.
The Crucial Role of the Bifunctional Linker
Bifunctional linkers are more than just simple spacers; they are sophisticated chemical entities that control the stability of the conjugate in circulation and dictate the mechanism and efficiency of payload release at the target site.[1][2] The ideal linker must strike a delicate balance: remaining stable in the bloodstream to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific payload liberation within the target cells or tumor microenvironment.[1][2] Bifunctional linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers, each with distinct advantages and disadvantages.[3]
Antibody-Drug Conjugates (ADCs): A Comparative Analysis of Linker Performance
In the context of ADCs, the choice between a cleavable and a non-cleavable linker significantly influences the therapeutic window and mechanism of action.[1]
Cleavable vs. Non-Cleavable Linkers: A High-Level Comparison
| Feature | Cleavable Linkers (e.g., Val-Cit) | Non-Cleavable Linkers (e.g., SMCC) |
| Payload Release Mechanism | Enzymatic (e.g., Cathepsin B) or chemical (pH, glutathione) cleavage in the target cell.[1] | Proteolytic degradation of the antibody in the lysosome.[1] |
| Released Payload | Unmodified, active payload.[4] | Payload-linker-amino acid complex.[4] |
| Bystander Effect | High potential, particularly with membrane-permeable payloads.[5][6] | Generally low to negligible due to the charged nature of the released complex.[4][6] |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage.[1][4] | Highly stable in plasma.[1][4] |
| Efficacy in Heterogeneous Tumors | Potentially higher due to the bystander effect.[4][7] | Primarily effective against antigen-positive cells.[4] |
Quantitative Comparison of ADC Linker Performance
The following tables summarize representative data from preclinical studies, offering a quantitative comparison of different linker technologies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
Lower IC50 values indicate higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) |
| Val-Cit | MMAE | HER2+ | 14.3[8] |
| Sulfatase-cleavable | MMAE | HER2+ | 61[8] |
| Val-Ala | MMAE | HER2+ | 92[8] |
| Non-cleavable (SMCC) | DM1 | HER2+ | 609[1][8] |
Table 2: Plasma Stability
Longer half-life indicates greater stability in circulation.
| Linker Type | Conjugate | Species | Half-life (t1/2) |
| Val-Cit | MMAE | Human Plasma | >230 days[9] |
| Phe-Lys | MMAE | Human Plasma | 80 days[9] |
| Hydrazone (acid-sensitive) | Auristatin E | Human Plasma | 2.6 days[9] |
| SMCC-DM1 | DM1 | Mouse Plasma | ~9.9 days[1] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | Payload | Tumor Model | Efficacy |
| cBu-Cit | - | - | Greater tumor suppression compared to Val-Cit.[8] |
| Val-Cit | MMAE | L2987 lung adenocarcinoma | Highly potent.[9] |
| Hydrazone | Auristatin E | L2987 lung adenocarcinoma | Less efficacious with lower MTD compared to Val-Cit.[9] |
Proteolysis Targeting Chimeras (PROTACs): Optimizing Linker Design for Targeted Protein Degradation
For PROTACs, the linker's length, composition, and flexibility are critical for facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for subsequent protein degradation.[10][11]
Impact of Linker Length and Composition on PROTAC Performance
Systematic studies have demonstrated that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[10][12]
Table 4: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM)¹ | Dmax (%)² |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| ¹DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[10] | ||
| ²Dmax: Maximum percentage of target protein degradation.[10] |
Table 5: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s)³ | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 30 |
| PEG6 | 2.1 | 20 |
| ³Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[10] |
Table 6: Comparative Analysis of Flexible Linker Types for PROTACs
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl Chain | BRD4 | VHL | 25 | >95 |
| PEG Chain | BRD4 | VHL | 15 | >98 |
Experimental Protocols for Key Assays
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of bifunctional linkers.
ADC Characterization Assays
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.[10][13]
-
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[13]
-
ADC Treatment: Add serial dilutions of the ADC to the cells.[13]
-
Incubation: Incubate the plates for 72-96 hours.[10]
-
MTT Addition: Add MTT solution and incubate for 2-4 hours.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]
-
2. Plasma Stability Assay
-
Objective: To evaluate the stability of the ADC in plasma and predict premature payload release.[5][14]
-
Methodology:
-
Incubation: Incubate the ADC in plasma (human, mouse, etc.) at 37°C over a time course (e.g., 7 days).[5][14]
-
Sample Collection: Collect aliquots at various time points.[5]
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2).[5]
-
3. Bystander Effect Assay (Co-culture Method)
-
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.[5][16]
-
Methodology:
-
Cell Seeding: Co-seed antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.[5][16]
-
Incubation: Incubate for a defined period (e.g., 96-144 hours).[17]
-
Viability Assessment: Quantify the fluorescent signal from the antigen-negative cells. A decrease in fluorescence relative to the untreated co-culture control indicates bystander killing.[17]
-
PROTAC Characterization Assays
1. Cellular Protein Degradation Assay (Western Blot)
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[10][18]
-
Methodology:
-
Cell Treatment: Treat cells with various concentrations of the PROTAC for a specified time.[18]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.[18]
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein and a loading control.[10][18]
-
Detection and Analysis: Use a secondary antibody and a detection reagent to visualize the protein bands. Quantify band intensities to determine the percentage of degradation and calculate DC50 and Dmax values.[10][18]
-
2. Ternary Complex Formation Assay (NanoBRET™ Assay)
-
Objective: To measure the formation of the target protein-PROTAC-E3 ligase ternary complex in live cells.
-
Methodology:
-
Cell Transfection: Co-express a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase component.
-
Cell Treatment: Add the NanoBRET™ substrate and the PROTAC to the cells.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates ternary complex formation.
-
3. Cell Permeability Assay (PAMPA)
-
Objective: To evaluate the passive permeability of a PROTAC across an artificial lipid membrane.[10]
-
Methodology:
-
Plate Preparation: Create an artificial membrane by coating a filter plate with a lipid solution.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Incubation: Incubate the donor plate with an acceptor plate containing buffer.
-
Quantification: Measure the PROTAC concentration in both donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
-
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate key concepts.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Caption: General experimental workflow for comparing bifunctional linkers.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of ADCs and PROTACs, with a profound impact on their therapeutic index. This guide provides a framework for the objective comparison of different linker technologies, supported by quantitative data and detailed experimental protocols. For ADCs, the choice between a cleavable and non-cleavable linker involves a trade-off between the potential for a bystander effect and enhanced plasma stability. For PROTACs, the optimization of linker length and composition is paramount for achieving potent and selective protein degradation. By leveraging the data and methodologies presented here, researchers can make more informed decisions in the design and development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A modelling approach to compare ADC deconjugation and systemic elimination rates of individual drug-load species using native ADC LC-MS data from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Validating Triazole Linkage Formation in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for creating 1,4-disubstituted 1,2,3-triazole linkages.[1][2] This reaction is widely employed in drug discovery, bioconjugation, and materials science due to its reliability and broad functional group tolerance.[3][4] However, rigorous validation of the triazole ring formation is a critical step to ensure the success of any synthetic endeavor. This guide offers an objective comparison of common analytical techniques used for this purpose, complete with experimental protocols and supporting data.
A variety of spectroscopic and chromatographic methods can be employed to confirm the successful formation of the triazole linkage, each offering distinct advantages. The choice of method often depends on the available instrumentation, the complexity of the molecule, and the level of structural detail required.
Comparison of Analytical Validation Techniques
The most common methods for validating triazole formation include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques. Each provides unique insights into the reaction's outcome.
| Technique | Information Provided | Advantages | Limitations | Relative Cost |
| ¹H & ¹³C NMR | Definitive structural confirmation, regioselectivity, and purity assessment. | Provides unambiguous structural data; can quantify reaction completion.[2][5] | Requires soluble sample; relatively low throughput; higher initial instrument cost. | High |
| FTIR | Disappearance of reactant functional groups (azide, alkyne) and appearance of product bands. | Fast, simple, and widely available; can be used for reaction monitoring.[2] | Provides functional group information, not definitive structural proof; can be difficult to interpret in complex molecules.[6] | Low |
| Mass Spec (MS) | Confirms the molecular weight of the final product. | High sensitivity; can be coupled with chromatography (LC-MS) for complex mixtures.[7] | Does not provide information on regioselectivity; isomers are often indistinguishable. | Medium-High |
| Chromatography | Monitors reaction progress, determines purity, and isolates the product. | High separation efficiency (HPLC); simple and rapid for monitoring (TLC).[2][8] | Primarily a separation technique; requires reference standards for identification unless coupled with other detectors (e.g., MS). | Low (TLC) to Medium (HPLC) |
Key Experimental Protocols
Detailed methodologies are crucial for the reliable validation of triazole formation. Below are generalized protocols for the most common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of the triazole product.[2] The key is to compare the spectra of the starting materials with that of the final product.
Experimental Protocol for ¹H NMR Validation:
-
Sample Preparation :
-
Acquire ¹H NMR spectra of the pure azide and alkyne starting materials in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
After the click reaction, take a small aliquot from the reaction mixture. If the product is isolated, dissolve a few milligrams of the purified compound in the same deuterated solvent.
-
Transfer the solution to an NMR tube to a final volume of approximately 0.6 mL.[5]
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).[9]
-
-
Data Analysis :
-
Look for the characteristic triazole proton peak : A new singlet will appear in the downfield region, typically between 7.5 and 8.8 ppm . This signal corresponds to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[2][5]
-
Confirm the disappearance of reactant peaks : The signal for the acetylenic proton of the terminal alkyne (a singlet usually around 2-3 ppm) should be absent in the product spectrum.[5]
-
Observe shifts in adjacent protons : Protons on the substituent groups attached to the newly formed triazole ring will likely show a downfield shift compared to their positions in the starting materials.
-
Characteristic ¹H NMR Shifts:
| Proton | Typical Chemical Shift (ppm) | Status in Product Spectrum |
| Alkyne C-H | ~2.0 - 3.0 | Disappears |
| Triazole C5-H | ~7.5 - 8.8 | Appears (new singlet) |
| Protons adjacent to azide | Varies | Shifted upon triazole formation |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a quick and straightforward method to monitor the disappearance of the key functional groups of the reactants.
Experimental Protocol for FTIR Validation:
-
Sample Preparation :
-
Acquire IR spectra of the pure azide and alkyne starting materials. Samples can be analyzed as a KBr pellet, a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.[2]
-
Prepare the final product sample using the same method.
-
-
Data Acquisition :
-
Record the spectra, typically from 4000 to 400 cm⁻¹.
-
-
Data Analysis :
-
Confirm the disappearance of the azide stretch : Look for the complete disappearance of the strong, sharp azide (N₃) stretching band, which typically appears around 2100 cm⁻¹ .[2]
-
Confirm the disappearance of the alkyne stretches : The terminal alkyne C≡C stretch (around 2100-2140 cm⁻¹, often weak) and the ≡C-H stretch (a sharp peak around 3300 cm⁻¹) should both disappear.[2]
-
Identify new peaks : The formation of the triazole ring results in the appearance of new, often subtle, peaks in the fingerprint region (below 1600 cm⁻¹). Specific C=C and C-N stretching vibrations of the triazole ring can be observed.[10]
-
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Status in Product Spectrum |
| Azide (-N₃) | Asymmetric Stretch | ~2100 | Disappears |
| Terminal Alkyne (-C≡C-H) | ≡C-H Stretch | ~3300 | Disappears |
| Terminal Alkyne (-C≡C-H) | C≡C Stretch | ~2100-2140 | Disappears |
| Triazole Ring | Ring Vibrations | Various peaks in fingerprint region | Appears |
Mass Spectrometry (MS)
MS is used to confirm that the reaction has produced a compound with the correct molecular weight.
Experimental Protocol for MS Validation:
-
Sample Preparation :
-
Dissolve a small amount of the purified product in a suitable volatile solvent, such as methanol or acetonitrile.
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
-
Data Acquisition :
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
-
Data Analysis :
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) in the spectrum.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the expected triazole product. A close match confirms the formation of a product with the correct elemental composition.
-
Visualizing the Validation Workflow
A systematic workflow is essential for the efficient synthesis and validation of triazole linkages.
Caption: General workflow for the synthesis and validation of a triazole linkage.
This logical flow illustrates the progression from starting materials to a fully validated product, incorporating the key analytical techniques necessary for confirmation.
Caption: Decision workflow for validating triazole formation using ¹H NMR spectroscopy.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of click chemistry on preparation of separation materials for liquid chromatography - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Efficacy of Azido-PEG9-Boc in Cell-Based Assays: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of Azido-PEG9-Boc, a commonly utilized PEG-based linker, against other linker classes in various cell-based assays.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active modulator of its biological activity. The length, composition, and flexibility of the linker determine the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation.
This compound is a popular choice for PROTAC synthesis due to its discrete length, hydrophilicity, and the presence of two versatile functional groups. The azide (N3) group allows for "click" chemistry, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for facile conjugation to a ligand bearing an alkyne group. The Boc (tert-butyloxycarbonyl) protected amine provides a handle for subsequent chemical modifications. The nine polyethylene glycol (PEG) units enhance the solubility and cell permeability of the resulting PROTAC molecule.
Comparative Efficacy of Linkers in Cell-Based Assays
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein in a cellular context. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing the performance of PROTACs with different linkers targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Component | Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| JQ1 (BRD4 ligand) + VHL ligand | PEG | 2 units | >5000 | - | MV4-11 | [1] |
| JQ1 (BRD4 ligand) + VHL ligand | PEG | 4 units | <500 | >90 | MV4-11 | [1] |
| JQ1 (BRD4 ligand) + VHL ligand | PEG | 6 units | >500 | - | MV4-11 | [1] |
| JQ1 (BRD4 ligand) + CRBN ligand (Pomalidomide) | PEG | 10-12 atoms | 60-62 | >90 | MDA-MB-231 | [2] |
Note: this compound has a linker length of approximately 27 atoms. The data illustrates the critical importance of optimizing linker length, with a clear optimal range for achieving high degradation potency.
Table 2: Comparison of Flexible (PEG and Alkyl) and Rigid Linkers for BRD4 Degradation
| PROTAC Component | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| JQ1 (BRD4 ligand) + VHL ligand | Flexible (PEG) | 4 PEG units | <500 | >90 | MV4-11 | [1] |
| JQ1 (BRD4 ligand) + CRBN ligand (Pomalidomide) | Flexible (Alkyl) | 10-12 atoms | 60-62 | >90 | MDA-MB-231 | [2] |
| SMARCA ligand + VHL ligand | Rigid | Benzyl | Potent | >90 | HEK293T | [1] |
| AR ligand + VHL ligand | Rigid | Disubstituted phenyl | No activity | - | 22Rv1 | [3] |
Note: This table highlights that both flexible and rigid linkers can be effective, but the optimal choice is target- and E3 ligase-dependent. While flexible PEG linkers like this compound are widely used and often successful, rigid linkers can sometimes offer improved potency by pre-organizing the PROTAC into a bioactive conformation.
Key Cell-Based Assays and Experimental Protocols
The evaluation of PROTAC efficacy relies on a panel of robust cell-based assays. Below are the methodologies for the most common assays cited in the field.
Western Blotting for Protein Degradation Analysis
This is the gold-standard assay for directly measuring the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli sample buffer, and denature the proteins by heating. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Detection and Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine DC50 and Dmax values.[4]
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in live cells, providing insights into ternary complex formation.
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[7]
-
Cell Seeding: Seed the transfected cells in a white, solid-bottom 96-well plate.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC.[7]
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® Live Cell Reagent (donor substrate).[7]
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[7]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[7]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay assesses the effect of target protein degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a desired period (e.g., 72 hours).[5]
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.[8]
-
Signal Development: Mix on an orbital shaker to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.[8]
-
Measurement: Measure luminescence using a plate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 or GI50 value.[5]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC linkers.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion
This compound serves as a versatile and effective linker for the synthesis of PROTACs, offering a balance of hydrophilicity, defined length, and synthetic tractability. The comparative data presented underscores that while PEG linkers are a robust starting point, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The efficacy of a PROTAC is not solely determined by the linker's physical properties but by its ability to promote a productive ternary complex. Therefore, a systematic evaluation of a library of linkers, including variations in length and composition (flexible vs. rigid), is crucial for the development of potent and selective protein degraders. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to rationally design and evaluate novel PROTACs, ultimately accelerating the discovery of new therapeutics.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. OUH - Protocols [ous-research.no]
The Linker's Pivotal Role: A Comparative Analysis of PROTACs Synthesized with Diverse Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often empirically optimized, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC. This guide provides a comparative study of PROTACs synthesized with different linkers, supported by experimental data, to inform a more rational approach to PROTAC design.
PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] The linker is not a passive spacer; its characteristics are crucial for the stability and productive orientation of this ternary complex.[2] While polyethylene glycol (PEG) and alkyl chains are the most commonly employed linker motifs due to their synthetic accessibility and flexibility, a growing body of evidence highlights the significant impact of linker choice on the overall performance of the PROTAC.[3][4]
Quantitative Comparison of PROTAC Performance with Different Linkers
The efficacy of a PROTAC is primarily evaluated by its ability to induce target protein degradation, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linkers against several key protein targets.
Table 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
| Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PEG | 3 units | 55 | 85 | MV4-11 | VHL | [2] |
| PEG | 4 units | 20 | 95 | MV4-11 | VHL | [2] |
| PEG | 5 units | 15 | >98 | MV4-11 | VHL | [2] |
| PEG | 6 units | 30 | 92 | MV4-11 | VHL | [2] |
| PEG | 1-2 units | >5000 | - | H661 | CRBN | [3] |
| PEG | 4-5 units | <500 | - | H661 | CRBN | [3] |
Table 2: Estrogen Receptor α (ERα)-Targeting PROTACs
| Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | E3 Ligase | Reference |
| Alkyl/PEG | 9 | - | 140 | VHL | [3] |
| Alkyl/PEG | 16 | - | 26 | VHL | [3] |
| ERE-based | No linker | High | <5 | VHL | [5] |
| ERE-based with PEG | - | Lower than no linker | - | VHL | [5] |
Table 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| Alkyl/Ether | < 12 | No degradation | - | VHL | [3] |
| Alkyl/Ether | 12-29 | Submicromolar | - | VHL | [3] |
| Alkyl/Ether | 21 | 3 | 96 | VHL | [3] |
| Alkyl/Ether | 29 | 292 | 76 | VHL | [3] |
Table 4: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| Alkyl | 4 methylene groups | 11.2 | 80.1 | TC-71 | CRBN | [6] |
| Alkyl | 9-11 methylene groups | 7.6 - 14.7 | 78.0 - 91.8 | TC-71 | CRBN | [6] |
| PEG-based | - | 47.4 | - | TC-71 | CRBN | [6] |
| Linear/Flexible | - | 3.5 | >99 | TC-71 | CRBN | [7] |
Visualizing PROTAC Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for their comparative evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTACs. The following are detailed methodologies for key experiments cited in this guide.
Western Blot for Target Protein Degradation
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate protein separation is achieved.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Cell Viability Assay (e.g., MTT or CCK-8)
This assay assesses the cytotoxic effects of the PROTACs on the cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 72 hours).
3. Assay Procedure:
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
-
For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Binding Affinity Assays (e.g., SPR or ITC)
These assays measure the binding affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein or E3 ligase onto a sensor chip.
-
Flow a series of concentrations of the PROTAC over the chip to measure the binary interaction.
-
To measure ternary complex formation, inject the PROTAC pre-incubated with the second protein partner over the immobilized protein.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Isothermal Titration Calorimetry (ITC):
-
Place a solution of the target protein or E3 ligase in the sample cell of the calorimeter.
-
Titrate a solution of the PROTAC into the cell in a series of small injections.
-
Measure the heat changes associated with the binding events.
-
Analyze the data to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing potent and selective protein degraders. The data presented here underscores that the optimal linker is highly dependent on the specific target protein and E3 ligase pair. While flexible linkers like PEG and alkyl chains offer a good starting point, a systematic exploration of linker length, composition, and rigidity is often necessary to achieve the desired pharmacological profile. The detailed experimental protocols provided in this guide offer a robust framework for the comparative evaluation of novel PROTACs, facilitating a more data-driven approach to linker optimization and accelerating the development of this promising therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Azido-PEG9-Boc: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Azido-PEG9-Boc. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. The core principle of this disposal plan is the chemical conversion of the potentially hazardous azide functional group into a more stable amine before final waste disposal.
Immediate Safety and Handling Precautions
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light. They are also acutely toxic. Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
Key Hazards:
-
Explosion Risk: Organic azides can decompose explosively, especially when heated or subjected to shock.
-
Toxicity: Azide compounds are highly toxic and can be absorbed through the skin.
-
Incompatibility with Acids: Azides react with acids to form highly toxic and explosive hydrazoic acid.
-
Incompatibility with Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly shock-sensitive and explosive metal azides. Do not use metal spatulas or equipment.
-
Incompatibility with Halogenated Solvents: Avoid contact with halogenated solvents like dichloromethane and chloroform, as this can form explosive di- and tri-azidomethane.
Disposal Plan: Chemical Neutralization via Staudinger Reduction
The recommended procedure for the safe disposal of this compound is to first reduce the azide group to a non-hazardous amine via the Staudinger reaction.[1][2][3] This mild and efficient reaction uses triphenylphosphine (PPh₃) to convert the azide to an iminophosphorane, which is then hydrolyzed to the corresponding amine and triphenylphosphine oxide.[3] The Boc protecting group is stable under these reaction conditions.
Experimental Protocol: Staudinger Reduction of this compound
This protocol is designed for the safe neutralization of small quantities of this compound typically found in a research laboratory setting.
Materials:
-
This compound waste
-
Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Water (deionized)
-
Designated hazardous waste container
Procedure:
-
Preparation: In a clean, appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a minimal amount of THF. Ensure the concentration does not exceed 1M. Perform this step in a chemical fume hood.
-
Addition of Triphenylphosphine: Slowly add 1.1 equivalents of triphenylphosphine to the stirred solution at room temperature. A slight exotherm may be observed. Nitrogen gas will evolve during the reaction; ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at room temperature for a minimum of 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting azide.
-
Hydrolysis: After the reaction is complete, add an equal volume of water to the reaction mixture and stir vigorously for an additional 30 minutes to ensure complete hydrolysis of the iminophosphorane to the amine and triphenylphosphine oxide.
-
Waste Collection: The resulting mixture, containing the Boc-protected amino-PEG9, triphenylphosphine oxide, and THF/water, should be transferred to a clearly labeled hazardous waste container designated for non-halogenated organic waste.
-
Final Disposal: The sealed and labeled hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office. Never pour any azide-containing or treated waste down the drain.[4]
Quantitative Data Summary
| Parameter | Value/Recommendation | Citation |
| Azide Concentration for Disposal | ≤ 1M in a suitable solvent (e.g., THF) | |
| Triphenylphosphine Stoichiometry | 1.1 equivalents relative to the azide | |
| Reaction Time | Minimum 2 hours | |
| Reaction Temperature | Room Temperature | |
| Hydrolysis | Addition of an equal volume of water | [3] |
Disposal Workflow Visualization
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Azido-PEG9-Boc
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Azido-PEG9-Boc. Given the absence of a specific Safety Data Sheet (SDS) with classified hazards for this compound, this document combines established safety protocols for organic azides and general laboratory practices for handling PEGylated compounds.
Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a risk of explosion. They are highly reactive and can form dangerously explosive metal azides upon contact with certain metals.[1][2] Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[2][3] | Protects eyes from splashes and potential explosions. |
| Hand Protection | Double gloving is recommended. Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For high toxicity azides, Silver Shield™ gloves under nitrile are recommended.[2][4] | Prevents skin contact and absorption.[5] Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned.[3][4] Full-length pants and closed-toe shoes are required.[3] | Protects skin from spills and splashes. |
| Respiratory Protection | If working outside of a chemical fume hood or if aerosol formation is possible, use a full-face respirator with appropriate cartridges.[6] | Avoids inhalation of potentially harmful dust or vapors.[7] |
| Additional Protection | A blast shield must be placed between the user and the experimental setup.[2] | Provides an extra layer of protection from potential explosions. |
Experimental Protocols
Handling and Storage:
-
Review Safety Information : Before beginning any work, review this guide and any available safety information.[5]
-
Work Area Preparation : All manipulations with this compound must be conducted in a properly functioning chemical fume hood.[2][5] Keep the work area clean, uncluttered, and free of incompatible materials, especially acids and metals.[8][9]
-
Use of Non-Metallic Tools : To prevent the formation of explosive heavy metal azides, use only plastic, ceramic, or Teflon-coated spatulas and tools.[2][8] Avoid contact with metal surfaces, including metal shelves.[8][10]
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before handling the compound.
-
Handling the Compound : Handle this compound with care, avoiding shock, friction, and heat.[11] Use the smallest feasible quantities for the procedure.[2]
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from light and incompatible materials such as acids and oxidizing agents.[5][6] The container should be tightly closed.[6] Storage at -18°C is recommended for organic azides.[1]
Disposal Plan:
Azide-containing waste must be handled as hazardous waste and must not be mixed with other waste streams, particularly acidic or metallic waste.[1][2]
-
Waste Collection : Collect all this compound waste, including contaminated disposables and rinsates, in a clearly labeled, sealed, and compatible (non-metallic) container.[5]
-
Chemical Deactivation (for dilute solutions ≤5%) : Small quantities of dilute azide solutions can be deactivated before disposal. This procedure must be performed in a chemical fume hood.[4][10]
-
Prepare a 20% aqueous solution of sodium nitrite. For every 1 gram of sodium azide estimated to be in the solution, use 1.5 grams of sodium nitrite.[10]
-
To the azide solution in a three-necked flask equipped with a stirrer and a dropping funnel, slowly add the sodium nitrite solution with stirring.[10]
-
Gradually add a 20% aqueous solution of sulfuric acid until the solution is acidic to litmus paper. CAUTION: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid. [10]
-
Stir the mixture until the evolution of nitrogen oxides ceases.[10]
-
Test for excess nitrite with starch-iodide paper (a blue color indicates completion).[10]
-
Neutralize the final solution to a pH of 6-9 with a dilute sodium hydroxide solution before disposing of it as hazardous waste.[4][10]
-
-
Waste Pickup : For larger quantities or if chemical deactivation is not feasible, dispose of the waste through your institution's chemical waste program.[1][5] Complete a chemical pick-up request form as required.[5]
Decontamination:
Glassware that has been in contact with this compound should be decontaminated. A common method involves rinsing with a freshly prepared 10% sodium nitrite solution, followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This should be carried out in a fume hood.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. purdue.edu [purdue.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. drexel.edu [drexel.edu]
- 6. targetmol.com [targetmol.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. unomaha.edu [unomaha.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
